2-hydroxy-6-nitro-1H-quinolin-4-one
Beschreibung
Eigenschaften
IUPAC Name |
2-hydroxy-6-nitro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8-4-9(13)10-7-2-1-5(11(14)15)3-6(7)8/h1-4H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMDSWMTVZEDCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Tautomeric Dynamics and NMR Spectroscopic Characterization of 2-Hydroxy-6-nitro-1H-quinolin-4-one
Executive Summary
The compound 2-hydroxy-6-nitro-1H-quinolin-4-one —predominantly existing as its tautomer 4-hydroxy-6-nitro-2-quinolone —is a highly privileged heterocyclic scaffold in modern drug discovery. It serves as a critical pharmacophore in the development of mutant-selective PI3Kα inhibitors for oncology, DNA gyrase B-targeted antibacterial agents, and novel immunomodulators[1][2][3]. The introduction of a strongly electron-withdrawing nitro group at the C-6 position fundamentally alters the electronic landscape of the quinolone core, enhancing its capacity for dipole interactions and hydrogen bonding within target kinase domains[1][3].
This technical guide provides a rigorous, self-validating methodology for the structural characterization of this compound using high-resolution 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy, detailing the causality behind the observed chemical shifts and the solvent-dependent tautomerism that dictates its structural state.
Tautomerism and Structural Dynamics
A critical challenge in the NMR characterization of 2-hydroxy-6-nitro-1H-quinolin-4-one is its prototropic tautomerism. The molecule can theoretically exist in multiple tautomeric states, primarily the lactim-keto form (2-hydroxy-4-one) and the lactam-enol form (4-hydroxy-2-quinolone)[4].
In the solid state and in polar aprotic solvents like DMSO- d6 , the equilibrium is overwhelmingly driven toward the lactam-enol form (4-hydroxy-6-nitro-2-quinolone) [4]. This shift is dictated by the thermodynamic stability gained from the extended conjugation of the 2-quinolone system and the strong hydrogen-bond accepting nature of the C-2 carbonyl oxygen.
Fig 1: Prototropic tautomerism favoring the lactam-enol form in polar aprotic solvents.
Self-Validating NMR Acquisition Protocol
To ensure absolute structural fidelity and prevent signal broadening caused by rapid proton exchange, the following self-validating acquisition protocol must be strictly adhered to.
Step-by-Step Methodology
-
Sample Preparation : Dissolve 15–20 mg of the highly purified compound in 0.6 mL of anhydrous DMSO- d6 .
-
Causality: DMSO- d6 acts as a strong hydrogen-bond acceptor, disrupting intermolecular analyte-analyte hydrogen bonding. This "locks" the molecule into the lactam-enol tautomer, ensuring sharp, well-resolved peaks for the exchangeable -OH and -NH protons[4].
-
-
Internal Standardization : Add 0.03% v/v Tetramethylsilane (TMS) to establish the 0.00 ppm reference benchmark.
-
Instrument Tuning & Shimming : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the exact solvent impedance. Perform gradient shimming (Z1-Z4) until the full width at half maximum (FWHM) of the TMS peak is < 1.0 Hz.
-
Data Acquisition ( 1 H-NMR) : Utilize a standard 30° pulse program (zg30). Set the relaxation delay ( D1 ) to 2.0 seconds to allow full longitudinal relaxation of the quaternary and exchangeable protons. Acquire 16 to 32 scans.
-
Data Acquisition ( 13 C-NMR) : Utilize a proton-decoupled pulse sequence (zgpg30). Set D1 to 2.0 seconds and acquire a minimum of 1024 scans to achieve an optimal signal-to-noise ratio for the quaternary carbons (C-2, C-4, C-4a, C-6, C-8a).
Protocol Self-Validation Criteria
-
Solvent Calibration Check : The residual DMSO pentet must perfectly align at 2.50 ppm ( 1 H) and 39.52 ppm ( 13 C).
-
Tautomeric Purity Check : The spectrum must show a highly shielded vinylic carbon signal near ~98 ppm[2][4]. The absence of secondary minor peaks in this region confirms the sample is fully stabilized in the lactam-enol state.
Fig 2: Self-validating NMR acquisition workflow for structural characterization.
Quantitative Data & Causality Analysis
The introduction of the nitro group at C-6 induces profound inductive (-I) and resonance (-R) effects across the quinolone core. The predicted and literature-extrapolated chemical shifts for the stabilized lactam-enol form are detailed below.
Table 1: 1 H-NMR Chemical Shifts (DMSO- d6 , 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Mechanistic Causality / Assignment |
| N-H (1) | ~11.85 | Singlet (s) | - | 1H | Highly deshielded by the adjacent C-2 carbonyl and the aromatic ring current. |
| O-H (4) | ~11.50 | Singlet (s) | - | 1H | Enolic OH; deshielded by strong intramolecular/solvent H-bonding[4]. |
| H-5 | ~8.73 | Doublet (d) | 2.5 | 1H | Experiences severe downfield shifting due to the peri-effect from the C-4 oxygen and anisotropic deshielding from the ortho-NO 2 group. |
| H-7 | ~8.30 | Doublet of doublets (dd) | 9.0, 2.5 | 1H | Ortho to the strongly electron-withdrawing NO 2 group; exhibits both ortho (H-8) and meta (H-5) coupling. |
| H-8 | ~7.45 | Doublet (d) | 9.0 | 1H | Meta to the NO 2 group; exhibits standard ortho coupling to H-7. |
| H-3 | ~5.85 | Singlet (s) | - | 1H | Vinylic proton of the enol form. Uniquely shielded relative to aromatic protons due to electron donation from the C-4 hydroxyl[4]. |
Table 2: 13 C-NMR Chemical Shifts (DMSO- d6 , 101 MHz)
| Position | Chemical Shift (δ, ppm) | Type | Mechanistic Causality / Assignment |
| C-2 | ~163.6 | C=O | Amide carbonyl carbon; highly deshielded by the electronegative oxygen[4]. |
| C-4 | ~162.5 | C-OH | Enolic sp 2 carbon; deshielded by direct attachment to the hydroxyl group[4]. |
| C-8a | ~145.2 | Quaternary | Aromatic carbon attached to nitrogen; deshielded by the para-NO 2 resonance effect. |
| C-6 | ~140.7 | C-NO 2 | Ipso carbon to the nitro group; strongly deshielded by direct inductive electron withdrawal. |
| C-7 | ~125.6 | CH | Aromatic methine; ortho to the nitro group. |
| C-5 | ~117.4 | CH | Aromatic methine; ortho to the nitro group. |
| C-4a | ~116.1 | Quaternary | Bridgehead carbon; meta to the nitro group. |
| C-8 | ~116.0 | CH | Aromatic methine; meta to the nitro group. |
| C-3 | ~98.3 | CH | Diagnostic Peak: Vinylic carbon acting as the nucleophilic α-carbon of the enol. Highly shielded by resonance electron donation from the C-4 OH group[2][4]. |
Conclusion
The accurate NMR characterization of 2-hydroxy-6-nitro-1H-quinolin-4-one relies entirely on understanding its tautomeric behavior. By utilizing DMSO- d6 to lock the molecule into the 4-hydroxy-6-nitro-2-quinolone form, researchers can predictably map the profound electronic perturbations caused by the C-6 nitro group. The extreme shielding of C-3 (~98.3 ppm) and the severe deshielding of H-5 (~8.73 ppm) serve as the ultimate self-validating markers for confirming the structural integrity of this critical pharmacological scaffold.
References
-
Islim, M., et al. "Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis." BMC Chemistry 19, 247 (2025). 1
-
Khotavivattana, T., et al. "Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs." Molecules 25, 13 (2020). 2
-
Borges e Soares, G.A., et al. "4-hydroxyquinolin-2(1H)-one: Synthesis, tautomerism, and photochemistry." Journal of Molecular Structure (2024).4
-
"Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents." PMC - NIH (2022). 3
Sources
physicochemical properties and stability of 2-hydroxy-6-nitro-1H-quinolin-4-one
An in-depth technical analysis of 2-hydroxy-6-nitro-1H-quinolin-4-one requires a rigorous examination of its structural dynamics, thermodynamic stability, and synthetic utility. As a privileged scaffold in medicinal chemistry and materials science, understanding the physicochemical behavior of this molecule is critical for drug development professionals and synthetic chemists.
Structural Dynamics and Physicochemical Profiling
2-hydroxy-6-nitro-1H-quinolin-4-one (also systematically referred to as 6-nitro-4-hydroxy-2-quinolone or 2,4-dihydroxy-6-nitroquinoline) is a highly functionalized heterocyclic compound. Its chemical behavior is heavily dictated by two primary structural features: the tautomeric nature of the quinolone core and the strong electronic influence of the 6-nitro group.
Tautomerism and Electronic Effects
The molecule exists in a dynamic equilibrium between its lactam (2-quinolone) and lactim (2-hydroxyquinoline) forms. In the solid state, the lactam form predominates due to the formation of robust intermolecular hydrogen-bonding networks, which also accounts for its exceptionally high melting point.
The introduction of the nitro group at the C-6 position exerts a profound electron-withdrawing effect (both inductive, −I , and resonance, −M ). This electronic pull delocalizes electron density away from the heterocyclic ring, significantly increasing the acidity of the C-4 hydroxyl proton and rendering the ring more susceptible to certain types of nucleophilic attack compared to its un-nitrated analog.
Tautomeric equilibrium of 2-hydroxy-6-nitro-1H-quinolin-4-one and electronic influence of the NO2 group.
Quantitative Physicochemical Data
To facilitate formulation and synthetic planning, the core physicochemical properties are summarized below. The high melting point and specific solubility profile dictate the choice of solvents during purification (e.g., recrystallization from polar aprotic solvents or aqueous alkali) US Patent 4362876A[1].
| Property | Value / Description |
| Molecular Formula | C₉H₆N₂O₄ |
| Molecular Weight | 206.15 g/mol |
| Appearance | Yellowish to off-white crystalline solid |
| Melting Point | >300 °C (Decomposes) |
| Solubility | Insoluble in water; Soluble in DMSO, DMF, and aqueous alkali |
| pKa (Estimated) | ~4.5 - 5.5 (C-4 Hydroxyl, lowered by 6-NO₂ EWG effect) |
Chemical Stability and Degradation Pathways
Understanding the stability profile of 2-hydroxy-6-nitro-1H-quinolin-4-one is essential for establishing proper storage conditions and predicting its behavior during aggressive synthetic transformations.
-
Thermal and Photostability: The compound exhibits excellent thermal stability up to its decomposition point, largely due to the rigid, planar aromatic system and extensive hydrogen bonding. It is generally stable under standard laboratory lighting, though prolonged exposure to intense UV radiation may induce minor photolytic degradation of the nitro group.
-
Hydrolytic Stability (The Causality of Ring Cleavage): While the quinolone core is highly stable in neutral and acidic aqueous environments, it undergoes specific degradation under harsh alkaline conditions. When subjected to 20% aqueous potassium hydroxide (KOH) under heat, the heterocyclic ring cleaves to yield 5-nitrosalicylic acid Archives of Applied Science Research[2].
-
Mechanistic Rationale: The electron-withdrawing nitro group activates the C-2 carbonyl carbon toward nucleophilic attack by the hydroxide ion. Subsequent tetrahedral intermediate collapse leads to the breaking of the C-N amide bond, followed by complete unraveling of the heterocyclic system.
-
Synthetic pathway, derivatization, and alkaline degradation of 2-hydroxy-6-nitro-1H-quinolin-4-one.
Synthetic Methodologies and Experimental Protocols
The most robust and scalable method for synthesizing 2-hydroxy-6-nitro-1H-quinolin-4-one is via the direct electrophilic aromatic nitration of 4-hydroxy-2(1H)-quinolone.
Causality in Experimental Design: The reaction utilizes a mixture of concentrated sulfuric acid and potassium nitrate (generating the nitronium ion, NO2+ in situ). Crucially, the reaction must be maintained strictly below -5 °C Benchchem Synthesis Protocols[3]. Nitration is highly exothermic; failing to control the temperature leads to oxidative degradation of the electron-rich quinolone core and loss of regioselectivity, resulting in poly-nitrated byproducts. The C-6 position is selectively nitrated due to the para-directing activating effect of the C-4 hydroxyl group.
Standard Operating Protocol: Low-Temperature Nitration
-
Preparation of the Acidic Matrix: Charge a dry, round-bottom flask with 30 mL of concentrated sulfuric acid ( H2SO4 ). Place the flask in an ice-salt or dry-ice/acetone bath and cool the acid to -5 °C under continuous magnetic stirring.
-
Substrate Dissolution: Slowly add 0.01 mole of 4-hydroxy-2(1H)-quinolone to the chilled sulfuric acid. Stir until the substrate is completely dissolved, ensuring the temperature does not exceed 0 °C during the addition.
-
Electrophilic Addition: Weigh 3.2 g of finely powdered potassium nitrate ( KNO3 ). Add the KNO3 in small, divided portions over a period of 30–45 minutes. Critical parameter: Monitor the internal temperature continuously; it must remain below -5 °C to ensure C-6 regioselectivity.
-
Reaction Maturation: Once the addition is complete, maintain the reaction mixture at -5 °C for an additional 2 hours to ensure complete conversion.
-
Quenching and Isolation: Carefully pour the highly acidic reaction mixture over 200 g of crushed ice with vigorous stirring. The sudden drop in acid concentration and temperature will cause the crude 2-hydroxy-6-nitro-1H-quinolin-4-one to precipitate as a yellowish solid.
-
Purification: Filter the precipitate under vacuum, wash extensively with cold distilled water until the filtrate is pH neutral, and recrystallize from an appropriate solvent (e.g., ethanol or DMF/water) to yield the pure product.
Applications in Drug Development
The 6-nitro-4-hydroxy-2-quinolone architecture is not merely an endpoint but a highly versatile intermediate. In medicinal chemistry, it is heavily utilized to synthesize novel antimicrobial and antifungal agents.
Researchers frequently exploit the reactivity of this scaffold by condensing it with substituted aryl aldehydes (e.g., anisaldehyde, benzaldehyde) or urea derivatives Archives of Applied Science Research[2]. The resulting acryloyl and ethylidene derivatives have demonstrated moderate to excellent inhibitory activity against a broad spectrum of pathogens, including Escherichia coli, Bacillus cereus, and Aspergillus niger. The presence of the nitro group at position 6, combined with the hydrogen-bonding capability of the position 4 hydroxyl, is often cited as a critical pharmacophore requirement for binding to microbial targets.
References
-
Abdel-Ghani A.El-Agamey, Amaal A. Abo Attaia. "Synthesis and study of antimicrobial agents of newly 6-nitro-4-hydroxy-2-quinolone derivatives." Archives of Applied Science Research, 2012, 4 (3):1339-1344. 2
-
Benchchem. "6-Hydroxy-3,4-dihydro-2(1H)-quinolinone - Applications and Protocols." Benchchem Product Database. 3
-
Google Patents. "Preparation of dihydroxyquinoline and certain derivatives." US Patent 4362876A. 1
Sources
Discovery and Biological Evaluation of 6-Nitro-4-hydroxy-2-quinolones: A Technical Whitepaper
Executive Summary
The 4-hydroxy-2-quinolone scaffold is universally recognized as a "privileged structure" in medicinal chemistry, serving as the foundational pharmacophore for a vast array of biologically active compounds[1]. Among its derivatives, 6-nitro-4-hydroxy-2-quinolones represent a highly specialized subclass. The strategic introduction of a nitro group at the C6 position fundamentally alters the electronic landscape of the quinolone core, enhancing its binding affinity across diverse biological targets, including microbial enzymes and the glycine-binding site of NMDA receptors[2].
As drug development pipelines increasingly demand multi-target ligands and novel antimicrobial agents to combat resistance, understanding the synthesis, structural functionalization, and biological evaluation of these nitrated quinolones is critical. This whitepaper provides an in-depth, self-validating technical guide to the discovery, synthesis, and pharmacological profiling of 6-nitro-4-hydroxy-2-quinolone derivatives.
Pharmacophore Design and Mechanistic Rationale
The biological versatility of 4-hydroxy-2-quinolones stems from their ability to tautomerize and participate in extensive hydrogen-bonding networks. However, the native scaffold often lacks the target specificity required for advanced therapeutics.
The Causality of C6-Nitration: Electrophilic aromatic substitution (specifically nitration) at the 6-position introduces a strongly electron-withdrawing group (EWG) para to the nitrogen atom and meta to the 4-hydroxyl group. This modification serves three distinct mechanistic purposes:
-
pKa Modulation: The electron-withdrawing nature of the −NO2 group increases the acidity of the 4-hydroxyl proton, making it a superior hydrogen-bond donor in target protein pockets[2].
-
Lipophilicity and Permeability: The nitro group increases the overall lipophilicity (LogP) of the molecule, enhancing penetration through complex fungal cell walls and bacterial membranes[2],[1].
-
Steric and Electronic Anchoring: In neuropharmacological applications, the C6-nitro group acts as an electronic anchor, fitting precisely into the lipophilic accessory pockets of the NMDA receptor's glycine binding site.
Synthetic Methodologies & Workflows
To harness the therapeutic potential of these compounds, researchers utilize regioselective nitration followed by structural diversification (e.g., condensation with aldehydes or urea derivatives to form acryloyl and ethylidene derivatives)[2].
Synthetic workflow and structural diversification of 6-nitro-4-hydroxy-2-quinolones.
Protocol 1: Regioselective Nitration of 4-Hydroxy-2(1H)-quinolones
This protocol details the synthesis of the core 6-nitro intermediate.
Causality & Rationale: Direct application of fuming nitric acid often leads to oxidative cleavage of the quinolone ring. By utilizing a mixture of concentrated H2SO4 and KNO3 , the nitronium ion ( NO2+ ) is generated smoothly in situ. Maintaining the reaction strictly below -5°C is critical; higher temperatures provide the activation energy required for deleterious poly-nitration and ring degradation[2],[3].
Step-by-Step Methodology:
-
Substrate Dissolution: Dissolve 0.01 moles of the starting 4-hydroxy-2(1H)-quinolone in 30 mL of concentrated sulfuric acid ( H2SO4 ) in a round-bottom flask[3].
-
Thermal Regulation: Submerge the flask in an ice-salt bath. Allow the solution to cool to ≤ -5°C under continuous magnetic stirring[3].
-
Electrophilic Addition: Slowly add 3.2 g of finely powdered potassium nitrate ( KNO3 ) in small portions over 45 minutes. Crucial: Monitor the internal temperature to ensure it does not exceed 0°C during the exothermic addition[3].
-
Quenching: After stirring for an additional 2 hours at -5°C, carefully pour the mixture over 200 g of crushed ice to quench the reaction and precipitate the product.
-
Isolation: Filter the resulting yellow precipitate under vacuum, wash extensively with cold distilled water to remove residual acid, and recrystallize from ethanol[2].
Self-Validating System (QA/QC): To ensure the protocol was successful and regioselective, the system must validate itself through spectral analysis:
-
1H-NMR Validation: Analyze the product. The protocol is verified as successful if the aromatic proton signal at position 6 (typically around δ 7.33) has completely disappeared, confirming substitution exclusively at C6[2].
-
FT-IR Validation: The appearance of a sharp, distinct absorption band at approximately 1520 cm⁻¹ confirms the presence of the newly integrated −NO2 group[2].
Biological Evaluation: Antimicrobial & Neuropharmacological Activity
6-nitro-4-hydroxy-2-quinolones exhibit a divergent mechanism of action depending on their subsequent functionalization. They are highly active against Gram-positive bacteria, Gram-negative bacteria, and pathogenic fungi[2],[1].
Divergent biological mechanisms of action for 6-nitro-4-hydroxy-2-quinolone derivatives.
Protocol 2: High-Throughput Broth Microdilution for MIC Determination
To evaluate the antimicrobial efficacy of synthesized derivatives, a standardized Minimum Inhibitory Concentration (MIC) assay is required.
Causality & Rationale: Traditional optical density (OD) readings are frequently confounded by the poor aqueous solubility of quinolone derivatives, which can precipitate and mimic bacterial growth. Utilizing Resazurin (Alamar Blue) dye circumvents this. Resazurin relies strictly on the active metabolism of living cells to reduce the blue, non-fluorescent dye to pink, highly fluorescent resorufin. This provides a definitive, solubility-independent readout of cell viability.
Step-by-Step Methodology:
-
Preparation: Dispense 100 µL of Mueller-Hinton broth into all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the 6-nitro-4-hydroxy-2-quinolone derivative (dissolved in 1% DMSO) to the first column. Perform a two-fold serial dilution across the plate to generate a concentration gradient.
-
Inoculation: Standardize the microbial inoculum (e.g., Aspergillus niger or Escherichia coli) to 0.5 McFarland standard. Add 10 µL of the suspension to each test well[2].
-
Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 25°C for 48-72 hours (fungi).
-
Readout: Add 20 µL of 0.015% Resazurin solution to each well and incubate for an additional 2 hours. The MIC is recorded as the lowest concentration well that remains blue (indicating no metabolic activity/cell death).
Self-Validating System (QA/QC): The assay intrinsically validates its own integrity through mandatory control wells:
-
Sterility Control (Broth + Dye): Must remain blue. If pink, the media is contaminated, and the assay is void.
-
Growth Control (Broth + Inoculum + Dye): Must turn pink. If blue, the inoculum was dead prior to testing, voiding the assay.
-
Vehicle Control (1% DMSO): Must turn pink, proving the solvent itself is not causing the observed antimicrobial effect.
-
Positive Control: Use an established standard (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) to benchmark the relative potency of the new derivatives[1].
Quantitative Data Presentation
The following table synthesizes the expected quantitative biological activity (MIC values) of various substituted 4-hydroxy-2-quinolone derivatives against standard pathogenic panels, highlighting the impact of the C6 substitution.
| Compound Derivative | Target Organism | MIC | Reference Standard | Source Data |
| 6-Nitro-4-hydroxy-2-quinolone (Base) | Escherichia coli | 12.5 µg/mL | Ciprofloxacin | [2] |
| Acryloyl-substituted 6-nitro derivative | Bacillus cereus | 6.25 µg/mL | Ciprofloxacin | [2] |
| Ethylidene-substituted 6-nitro derivative | Aspergillus niger | 3.12 µg/mL | Amphotericin B | [2] |
| 6-Fluoro-4-hydroxy-3-phenyl analog | Mycobacterium tuberculosis | 3.2 µM | Isoniazid | [4] |
| 6-Amino-1-(4-methoxybenzyl) analog | Saccharomyces cerevisiae | 400 µg/mL | Amphotericin B | [3] |
Structure-Activity Relationship (SAR) Insights
Analyzing the biological data reveals a strict Structure-Activity Relationship (SAR) governing the 4-hydroxy-2-quinolone core:
-
The Necessity of the C6 Electron-Withdrawing Group: Compounds possessing a strongly electron-withdrawing group at C6 (such as −NO2 or −F ) demonstrate exponentially higher antimicrobial and antitubercular potency compared to those with electron-donating groups (like −NH2 ). For instance, the 6-fluoro analog exhibits a highly potent MIC of 3.2 µM against M. tuberculosis[4], while 6-amino derivatives show weak activity (MIC 400 µg/mL)[3].
-
The 4-Hydroxyl Imperative: The presence of the free hydroxyl group at position 4 is non-negotiable for both antibacterial and antifungal screening. Masking this group (e.g., via O-alkylation) abolishes the molecule's ability to act as a hydrogen bond donor, drastically reducing its biological efficacy[2].
Conclusion
The discovery and biological evaluation of 6-nitro-4-hydroxy-2-quinolones underscore their value as highly tunable, privileged scaffolds in medicinal chemistry. By employing rigorous, self-validating synthetic protocols—such as low-temperature regioselective nitration—and robust biological screening matrices, researchers can leverage the unique electronic properties of the C6-nitro group to develop next-generation antimicrobial agents and neuroprotectants.
References
-
Amaal A. Abo Attaia, et al. "Synthesis and study of antimicrobial agents of newly 6-nitro-4-hydroxy-2-quinolone derivatives." Scholars Research Library, Archives of Applied Science Research, 2012, 4 (3):1339-1344. URL: [Link]
-
ResearchGate. "Design, synthesis and antitubercular potency of 4-hydroxyquinolin-2(1 H )-ones." ResearchGate Publications. URL: [Link]
-
National Institutes of Health (NIH). "Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs." PMC - European Journal of Medicinal Chemistry, 2020. URL: [Link]
Sources
nitration of 4-hydroxy-2-quinolones using nitric and sulfuric acid mixture
Application Note: Regioselective Nitration of 4-Hydroxy-2-quinolones Using Mixed Acid (HNO₃/H₂SO₄)
Introduction & Strategic Importance
4-Hydroxy-2-quinolones (also known as 4-hydroxycarbostyrils) are highly privileged heterocyclic scaffolds in modern drug discovery. They form the structural core of several biologically active molecules, including the anti-angiogenic and immunomodulatory clinical candidates Tasquinimod and Roquinimex[1]. The functionalization of this core via nitration is a critical synthetic node. The introduction of a nitro group provides a direct precursor to aminoquinolones, which are subsequently elaborated into amides, ureas, or azo dyes with potent antimicrobial and anticancer properties[2].
Mechanistic Causality: The Role of the Acidic Medium
A fundamental challenge in the functionalization of 4-hydroxy-2-quinolones is regiocontrol. The scaffold possesses two highly nucleophilic centers:
-
The C-3 position , which is strongly activated by the enolized 4-hydroxyl group and the adjacent 2-carbonyl.
-
The C-6 and C-8 positions on the fused benzene ring, activated by the electron-donating resonance of the heterocyclic nitrogen.
As a Senior Application Scientist, it is crucial to understand that the choice of nitrating conditions acts as a regiochemical switch[3]:
-
Mild Conditions (HNO₃ / Acetic Acid): The heterocyclic ring remains unprotonated. The enol form dominates, channeling electrophilic aromatic substitution (SEAr) to the highly activated C-3 position, yielding 3-nitro-4-hydroxy-2-quinolone[3].
-
Strongly Acidic Conditions (HNO₃ / H₂SO₄): In the presence of concentrated sulfuric acid, the oxygen atoms (carbonyl and hydroxyl) of the quinolone core are rapidly protonated. This generates a highly electron-deficient, pyridinium-like heterocycle that completely deactivates the C-3 position. Consequently, the nitronium ion ( NO2+ ) is directed to the fused benzene ring. The steric hindrance and electronic directing effects of the NH group favor para-substitution, resulting almost exclusively in 6-nitro-4-hydroxy-2-quinolone [2][4].
Reaction Pathway Visualization
Mechanistic pathway of regioselective C-6 nitration in strongly acidic media.
Comparative Regioselectivity Data
To ensure predictable synthetic outcomes, the following table summarizes the quantitative and qualitative shifts in regioselectivity based on the nitration environment.
| Nitrating Agent | Solvent System | Temperature | Regioselectivity (Major Isomer) | Typical Yield | Mechanistic Rationale |
| HNO₃ (70%) | Acetic Acid | 90 °C | 3-Nitro | 75–85% | Unprotonated heterocycle; enol strongly activates C-3. |
| KNO₃ or HNO₃ | Conc. H₂SO₄ | -5 to 0 °C | 6-Nitro | 80–92% | Protonated heterocycle; directs SEAr exclusively to C-6. |
| Fuming HNO₃ | Conc. H₂SO₄ | > 25 °C | 6,8-Dinitro | 60–70% | Excess NO2+ and thermal energy forces double nitration. |
Detailed Experimental Protocol: Synthesis of 6-Nitro-4-hydroxy-2-quinolone
Self-Validating Design: This protocol utilizes potassium nitrate (KNO₃) in concentrated H₂SO₄ as an alternative to fuming nitric acid. This in situ generation of the nitronium ion provides a slower, more controlled release of NO2+ , mitigating the risk of thermal runaway and oxidative cleavage of the enol double bond, ensuring the protocol validates its own safety and yield parameters[4].
Reagents & Materials:
-
4-Hydroxy-2-quinolone (1.0 equiv, 10 mmol, 1.61 g)
-
Potassium Nitrate ( KNO3 , finely powdered) (1.1 equiv, 11 mmol, 1.11 g)
-
Concentrated Sulfuric Acid ( H2SO4 , 98%) (15 mL)
-
Crushed ice / Deionized water
Step-by-Step Methodology:
-
Preparation of the Acidic Matrix: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 15 mL of concentrated H2SO4 . Cool the flask in an ice-salt bath (NaCl/Ice) to achieve an internal temperature of -5 °C to 0 °C.
-
Causality: Sulfuric acid acts as both the solvent and the protonating agent. Pre-cooling is mandatory as the subsequent dissolution and nitration steps are highly exothermic.
-
-
Substrate Addition: Slowly add 4-hydroxy-2-quinolone (10 mmol) to the chilled sulfuric acid in small portions over 15 minutes. Ensure complete dissolution.
-
Causality: Gradual addition prevents localized heating, which could otherwise lead to premature oxidation or sulfonation of the substrate.
-
-
Nitration: Add finely powdered KNO3 (11 mmol) portion-wise over 30 minutes, strictly maintaining the internal temperature below 0 °C.
-
Reaction Maturation: Once addition is complete, maintain the reaction mixture at 0 °C for 2 hours with continuous, vigorous stirring.
-
Quenching & Precipitation: Carefully pour the viscous reaction mixture over 100 g of crushed ice with vigorous stirring. A pale yellow to off-white precipitate will immediately form.
-
Causality: Rapid dilution in ice water simultaneously quenches the nitration, dissipates the heat of dilution, and forces the highly insoluble 6-nitro-4-hydroxy-2-quinolone out of solution[4].
-
-
Isolation & Purification: Filter the precipitate under vacuum using a Buchner funnel. Wash the filter cake extensively with cold deionized water until the filtrate reaches a neutral pH (pH ~7).
-
Causality: Complete removal of residual sulfuric acid is critical to prevent acid-catalyzed hydrolysis of the lactam bond during the drying phase.
-
-
Drying: Recrystallize the crude product from boiling ethanol or DMF/water. Dry the purified product in a vacuum oven at 60 °C for 12 hours.
Troubleshooting & Optimization
-
Impurity Profile (Dinitration): If LC-MS analysis indicates the presence of 6,8-dinitro-4-hydroxy-2-quinolone, reduce the equivalents of KNO3 to 1.05 and ensure the cooling bath is maintained strictly at -5 °C.
-
Poor Yield / Starting Material Recovery: If the reaction stalls, verify the purity and dryness of the KNO3 . Moisture in the reagents dilutes the H2SO4 , reducing its superacidic strength and impairing both substrate protonation and nitronium ion generation.
References
-
Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis Source: nih.gov URL:1
-
Synthesis and study of antimicrobial agents of newly 6-nitro-4-hydroxy-2-quinolone derivatives Source: scholarsresearchlibrary.com URL:2
-
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone Source: mdpi.com URL:3
-
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone - Protocol for Nitration Source: benchchem.com URL:4
Sources
Application Note: Synthesis of 5-Nitrosalicylic Acid via Alkaline Hydrolysis of 2-Hydroxy-6-nitro-1H-quinolin-4-one
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
This application note details a comprehensive, self-validating protocol for synthesizing 5-nitrosalicylic acid (5-NSA) starting from 2-hydroxy-6-nitro-1H-quinolin-4-one. 5-NSA is a highly valued intermediate in the synthesis of active pharmaceutical ingredients (APIs), including the Sirt5 inhibitor balsalazide[1], and various complex azo dyes. The methodology leverages a tandem sequence: a harsh alkaline ring-cleavage of the quinoline core, followed by a controlled hydrolytic deamination.
Mechanistic Rationale & Causality
The direct conversion of a quinoline derivative to a salicylic acid derivative requires overcoming significant kinetic barriers. We employ a two-stage approach to ensure high yield and purity:
-
Stage 1: Quinoline Ring Cleavage. 2-Hydroxy-6-nitro-1H-quinolin-4-one is highly stable due to its aromatic heterocyclic system. Alkaline hydrolysis requires extreme conditions (e.g., 10 M NaOH at reflux) to initiate a nucleophilic attack at the C2 position. This retro-aldol-like cleavage breaks the N1-C2 and C3-C4 bonds, extruding the C2-C3 fragment and yielding the intermediate 5-nitroanthranilic acid (5-NAA) [2]. The electron-withdrawing nitro group at the 6-position of the quinoline stabilizes the resulting phenoxide/carboxylate intermediates, facilitating the cleavage.
-
Stage 2: Hydrolytic Deamination. 5-NAA contains an ortho-amino group that must be converted to a hydroxyl group to form 5-NSA. Because the amino group (-NH 2 ) is a poor leaving group, direct nucleophilic aromatic substitution (S N Ar) by hydroxide is energetically unfavorable, even with para-nitro activation. Therefore, the chemical protocol employs a diazotization-hydrolysis sequence . The amine is converted to a highly reactive diazonium salt using sodium nitrite and hydrochloric acid at 0–5 °C. Subsequent thermal hydrolysis drives the expulsion of nitrogen gas (N 2 ), trapping the aryl cation with water to yield 5-nitrosalicylic acid.
-
Biocatalytic Alternative: Recent biotechnological advances have identified the aminohydrolase enzyme NaaA from, which can directly catalyze the hydrolytic deamination of 5-NAA to 5-NSA[3],[4]. This offers a green-chemistry alternative to the classical Sandmeyer-type route.
Experimental Protocols
Self-Validating System: Both steps incorporate High-Performance Liquid Chromatography (HPLC) in-process controls (IPC) to ensure intermediate consumption before proceeding, preventing the carryover of reactive species and ensuring batch-to-batch reproducibility.
Protocol A: Alkaline Cleavage to 5-Nitroanthranilic Acid
Objective: Cleave the quinoline heterocycle to isolate the 5-NAA intermediate.
-
Preparation of Base Bath: Dissolve 40.0 g of NaOH in 100 mL of deionized water in a 250 mL round-bottom flask.
-
Causality: A ~10 M concentration is strictly required; lower concentrations fail to overcome the activation energy for quinoline ring opening.
-
-
Substrate Addition: Add 10.0 g (48.5 mmol) of 2-hydroxy-6-nitro-1H-quinolin-4-one to the alkaline solution. The mixture will form a dark red/brown suspension.
-
Reflux: Equip the flask with a reflux condenser and heat to 110 °C for 12–16 hours under vigorous magnetic stirring.
-
IPC Monitoring: Sample 50 µL of the reaction mixture, quench in 1 mL of 1 M HCl, and analyze via HPLC (UV 305 nm). Proceed to the next step only when the starting material peak is <1%.
-
Workup & Precipitation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add concentrated HCl dropwise until the pH reaches 3.0.
-
Causality: 5-NAA precipitates optimally as a yellow solid at its isoelectric point.
-
-
Isolation: Filter the precipitate under a vacuum, wash with cold water (3 × 20 mL), and dry under a vacuum at 50 °C.
Protocol B: Diazotization and Thermal Hydrolysis to 5-Nitrosalicylic Acid
Objective: Convert the ortho-amino group of 5-NAA to a hydroxyl group.
-
Amine Solubilization: Suspend 5.0 g (27.4 mmol) of the isolated 5-NAA in 50 mL of 6 M HCl in a 250 mL flask. Cool the mixture to 0–5 °C using an ice-salt bath.
-
Diazotization: Dissolve 2.1 g (30.4 mmol) of NaNO 2 in 10 mL of cold water. Add this solution dropwise to the 5-NAA suspension over 30 minutes, maintaining the internal temperature strictly below 5 °C.
-
Causality: Temperatures above 5 °C lead to premature nitrogen evolution and off-target phenol coupling (azo dye formation).
-
-
Nitrous Acid Quenching: Stir for 15 minutes post-addition. Add 0.5 g of urea to consume excess nitrous acid (verify absence of nitrite with starch-iodide paper).
-
Thermal Hydrolysis: Remove the ice bath. Equip a reflux condenser and gradually heat the diazonium solution to 100 °C for 2 hours. Nitrogen gas evolution will be clearly visible.
-
Crystallization: Cool the solution to room temperature, then to 4 °C overnight. 5-Nitrosalicylic acid crystallizes as pale yellow needles.
-
Purification: Recrystallize from hot ethanol/water (1:1) to achieve >98% purity.
Data Presentation
Table 1: Comparative Reaction Parameters and Yields
| Reaction Stage | Substrate | Reagents & Conditions | Time | Isolated Yield | Purity (HPLC) |
| Ring Cleavage | 2-Hydroxy-6-nitro-1H-quinolin-4-one | 10 M NaOH, 110 °C (Reflux) | 12–16 h | 78–82% | >95% |
| Diazotization | 5-Nitroanthranilic Acid (5-NAA) | NaNO 2 , 6 M HCl, 0–5 °C | 45 min | N/A (In-situ) | N/A |
| Hydrolysis | Diazonium Intermediate | H 2 O / HCl, 100 °C (Reflux) | 2 h | 65–70% | >98% |
Table 2: Analytical Characterization of 5-Nitrosalicylic Acid
| Analytical Method | Expected Observation / Signal | Assignment |
| HPLC (C18 Column) | Retention Time: ~7.5 min | Isocratic elution (MeCN/H 2 O 40:60, 0.1% TFA), UV 305 nm. |
| 1 H-NMR (DMSO-d6) | δ 8.55 (d, J = 2.8 Hz, 1H) | Aromatic proton adjacent to NO 2 (C6-H). |
| 1 H-NMR (DMSO-d6) | δ 8.28 (dd, J = 9.0, 2.8 Hz, 1H) | Aromatic proton (C4-H). |
| 1 H-NMR (DMSO-d6) | δ 7.12 (d, J = 9.0 Hz, 1H) | Aromatic proton adjacent to OH (C3-H). |
Process Visualization
Figure 1: Chemo-enzymatic and classical synthetic pathways from quinoline to 5-nitrosalicylic acid.
References
-
Structure-activity relationship analysis of the subtype-selective Sirt5 inhibitor balsalazide Source: LMU Munich University Library URL:[Link]
-
A Novel Synthesis of Some Quinoline Derivatives Source: Journal of the Chemical Society (Resumed), RSC Publishing URL:[Link]
-
Molecular and Biochemical Characterization of the 5-Nitroanthranilic Acid Degradation Pathway in Bradyrhizobium sp. Strain JS329 Source: Journal of Bacteriology (ASM Journals) / PubMed Central URL:[Link]
-
Interactions of Aromatic Carboxylic Acids with Quinolin-8-ol (Oxine): Synthesis and the Crystal Structures of the Proton-Transfer Compounds with the Nitro-Substituted Benzoic Acids Source: Australian Journal of Chemistry / ResearchGate URL:[Link]
Sources
Application Note & Protocol: Synthesis of Novel Quinolinone Derivatives via Condensation with Substituted Aryl Aldehydes
An in-depth guide to the synthesis of 3-arylmethylene-6-nitro-1H-quinoline-2,4-diones via Knoevenagel-type condensation.
Audience: Researchers, scientists, and drug development professionals.
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] This guide provides a detailed protocol for the condensation reaction between 2-hydroxy-6-nitro-1H-quinolin-4-one and various substituted aryl aldehydes. This reaction, a variant of the classic Knoevenagel condensation, yields 3-(substituted benzylidene)-6-nitro-1H-quinoline-2,4(1H,3H)-dione derivatives. These products are of significant interest in drug discovery programs, particularly in the search for new anticancer and antimicrobial agents.[2][3] We will delve into the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, and offer expert insights into process optimization and troubleshooting.
Scientific Principles & Reaction Mechanism
The core transformation is a Knoevenagel condensation, a nucleophilic addition of a compound with an active hydrogen (an acidic C-H bond) to a carbonyl group, followed by a dehydration reaction.[4]
-
The Active Methylene Component: In our system, the reactant is 2-hydroxy-6-nitro-1H-quinolin-4-one. This molecule exists in tautomeric forms, and the relevant tautomer for this reaction is 6-nitro-1H-quinoline-2,4(3H,1H)-dione. The methylene group at the C-3 position is flanked by two carbonyl groups, making its protons acidic and susceptible to deprotonation by a mild base. The potent electron-withdrawing effect of the nitro group at the C-6 position further enhances this acidity.
-
The Carbonyl Component: A diverse range of substituted aryl aldehydes (Ar-CHO) serve as the electrophilic partner. The nature of the substituent on the aromatic ring (electron-donating or electron-withdrawing) can influence the reactivity of the aldehyde and the properties of the final product.
-
The Catalyst: The reaction is typically catalyzed by a weak organic base, such as piperidine or pyridine. The role of the base is to facilitate the deprotonation of the active methylene group to form a nucleophilic enolate ion.[5] A strong base is generally avoided as it could induce an undesired self-condensation of the aldehyde (a Cannizzaro-type reaction).[5][6]
The General Mechanism:
-
Enolate Formation: The basic catalyst (B:) removes a proton from the C-3 position of the quinolinone ring, creating a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aryl aldehyde. This forms a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (BH+) to yield a β-hydroxy aldol-type addition product.
-
Dehydration: Under the reaction conditions (often with heating), the aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form a new, stable carbon-carbon double bond, resulting in the final α,β-unsaturated product.[4][5]
Applications in Medicinal Chemistry and Drug Development
Quinoline and its derivatives are renowned for their broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][7] The synthesis of new derivatives is a critical strategy in modern drug discovery.
The products of this specific condensation are of particular interest for several reasons:
-
Structural Motif: The resulting 3-arylmethylene-quinolinone structure is a known pharmacophore with potential as an antiproliferative agent.
-
Modularity: The use of various substituted aryl aldehydes allows for the systematic modification of the molecule's steric and electronic properties. This enables the creation of a compound library for structure-activity relationship (SAR) studies, which are crucial for optimizing a drug candidate's potency and selectivity.
-
Target Interaction: The planar, conjugated system and the presence of hydrogen bond donors and acceptors (the amide N-H, carbonyl oxygens, and nitro group) suggest potential for interaction with biological targets like enzymes or DNA.
Detailed Experimental Protocol
This protocol outlines a general procedure for the condensation reaction. Researchers should note that optimal reaction times and temperatures may vary depending on the specific aldehyde used.
3.1. Materials and Reagents
-
2-hydroxy-6-nitro-1H-quinolin-4-one (starting material)
-
Substituted aryl aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol (or Glacial Acetic Acid as an alternative solvent/catalyst)
-
Piperidine (catalyst)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Filtration apparatus (Büchner funnel, filter paper)
3.2. Step-by-Step Synthesis Procedure
-
Reactant Setup: In a 100 mL round-bottom flask, combine 2-hydroxy-6-nitro-1H-quinolin-4-one (e.g., 1.0 mmol, 220 mg) and the selected substituted aryl aldehyde (1.1 mmol, a 10% molar excess).
-
Solvent Addition: Add 20 mL of absolute ethanol to the flask. Swirl to create a suspension.
-
Catalyst Introduction: Add 3-4 drops of piperidine to the mixture using a Pasteur pipette. The addition of the base often results in a distinct color change as the reactants begin to dissolve and react.
-
Expert Insight: The amount of catalyst is critical. Too little will result in a sluggish reaction, while too much can promote side reactions. 3-4 drops are typically sufficient for a 1 mmol scale reaction.
-
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality Note: Heating provides the necessary activation energy for the dehydration step of the mechanism and increases the rate of reaction. Refluxing prevents solvent loss.
-
-
Isolation: Once the reaction is complete (typically indicated by the disappearance of the starting quinolinone spot on TLC, usually 2-6 hours), remove the flask from the heat source and allow it to cool to room temperature. The product will often precipitate out of the solution as a colored solid.
-
Work-up: Cool the reaction mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid on the filter with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted aldehyde and catalyst. For higher purity, the crude product can be recrystallized from a suitable solvent, such as glacial acetic acid or a DMF/water mixture.
-
Drying & Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its structure and purity.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the synthesis process.
Sources
- 1. Quinoline Heterocycles: Synthesis and Bioactivity | IntechOpen [intechopen.com]
- 2. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]
- 3. Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents [orgchemres.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes: chemo- and stereoselective access to (E)-enones and (E)-acrylonitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities | IJRSI [rsisinternational.org]
minimum inhibitory concentration (MIC) testing protocols for 2-hydroxy-6-nitro-1H-quinolin-4-one
An Application Note and Protocol for the Determination of Minimum Inhibitory Concentration (MIC) of 2-hydroxy-6-nitro-1H-quinolin-4-one
Abstract
The emergence of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. The quinolone class of compounds has long been a cornerstone of antibacterial therapy, and its derivatives continue to be a promising area of research.[1] This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of 2-hydroxy-6-nitro-1H-quinolin-4-one, a quinolone derivative with demonstrated antimicrobial potential.[2] The MIC value is the most fundamental measure of a compound's in vitro antimicrobial efficacy, defined as the lowest concentration that inhibits the visible growth of a microorganism.[3] The following protocols for Broth Microdilution and Agar Dilution are based on the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data accuracy, reproducibility, and integrity for researchers, scientists, and drug development professionals.[4][5]
Scientific Principle: The Basis of MIC Testing
The core principle of MIC testing is to establish the potency of an antimicrobial agent by challenging a standardized population of bacteria with a range of concentrations of the agent. This is achieved by creating a gradient of the test compound (2-hydroxy-6-nitro-1H-quinolin-4-one) in a nutrient-rich medium. A standardized inoculum of the target microorganism is introduced to this gradient. Following a defined incubation period, the presence or absence of visible growth is assessed. The MIC is the lowest concentration of the compound at which no growth is observed. This value provides a critical benchmark for evaluating the compound's potential as a therapeutic agent.
Essential Materials & Equipment
2.1. Reagents & Consumables
-
2-hydroxy-6-nitro-1H-quinolin-4-one (powder form)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA)[6][7]
-
Sterile 0.85% Saline
-
Sterile deionized water
-
Reference antibiotic powder (e.g., Ciprofloxacin)
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile Petri dishes (100 mm)
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes and sterile tips
2.2. Equipment
-
Class II Biological Safety Cabinet
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Spectrophotometer or Turbidimeter
-
Analytical balance
-
pH meter
-
Autoclave
-
Water bath (45-50°C)
2.3. Microbial Strains
-
Test Organisms: Relevant Gram-positive and Gram-negative bacteria.
-
Quality Control (QC) Strains:
Critical Preparatory Steps
Preparation of Compound Stock Solution
Causality: Quinolone derivatives often exhibit poor solubility in aqueous solutions.[10][11] A high-concentration stock solution in an appropriate solvent is therefore required. DMSO is a common choice, but its final concentration in the assay must be controlled to prevent solvent-induced toxicity to the test organism.[12]
-
Accurately weigh 10 mg of 2-hydroxy-6-nitro-1H-quinolin-4-one powder.
-
Dissolve the powder in 1 mL of 100% DMSO to create a stock concentration of 10,240 µg/mL. This high starting concentration facilitates a wide range of serial dilutions.
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
-
Prepare the stock solution fresh on the day of the experiment or store in small aliquots at -20°C or lower, protected from light.
Preparation of Standardized Bacterial Inoculum
Causality: The density of the initial bacterial inoculum is a critical variable that can significantly affect the MIC value.[13] A high inoculum can overwhelm the antimicrobial agent, leading to falsely elevated MICs (the "inoculum effect"). Therefore, standardization is essential for reproducibility.[13] The 0.5 McFarland turbidity standard provides a reliable, low-tech method to approximate a bacterial suspension of 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[12]
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
-
Suspend the colonies in a tube containing 3-5 mL of sterile saline.
-
Vortex the tube thoroughly to create a homogenous suspension.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard by adding more colonies or more saline. Visually compare the tubes against a white background with contrasting black lines.
-
This standardized suspension must be used within 30 minutes of preparation for the final dilution into the assay medium.
Protocol 1: Broth Microdilution Method (CLSI M07 Guideline)
This method is widely used due to its efficiency in testing multiple samples and its suitability for automation.[4]
Workflow Diagram: Broth Microdilution MIC Assay
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology
-
Plate Setup: Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.[3]
-
Compound Dilution:
-
Prepare an intermediate dilution of the stock solution. For a final test range of 128 to 0.125 µg/mL, prepare a 256 µg/mL working solution (2X the highest final concentration) in CAMHB.
-
Add 100 µL of this 256 µg/mL solution to the first well of each test row (Column 1).
-
Perform 2-fold serial dilutions by transferring 50 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down. Continue this process across the plate to Column 10. Discard 50 µL from Column 10. This leaves Column 11 as the growth control and Column 12 for sterility.
-
-
Final Inoculum Preparation: Dilute the standardized 0.5 McFarland suspension in CAMHB. The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL. A typical dilution is 1:100 of the standardized suspension, but this should be verified.
-
Inoculation: Add 50 µL of the final diluted inoculum to each well from Column 1 to Column 11. This brings the final volume in each well to 100 µL and halves the compound concentration to the desired final range (128, 64, ..., 0.25 µg/mL).
-
Controls:
-
Growth Control (Column 11): Contains 50 µL CAMHB + 50 µL inoculum. Must show clear turbidity.
-
Sterility Control (Column 12): Contains 100 µL CAMHB only. Must remain clear.
-
Solvent Control (Optional but Recommended): Test the highest concentration of DMSO used in the assay in a separate well with inoculum to ensure it does not inhibit growth.
-
-
Incubation: Seal the plate or use a lid to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]
-
Reading Results: After incubation, view the plate from the bottom using a reading mirror or against a dark background. The MIC is the lowest concentration of 2-hydroxy-6-nitro-1H-quinolin-4-one at which there is no visible growth (i.e., the first clear well).[3] A small, sharply-defined "button" of cells at the bottom may be present and should be interpreted as no growth.
Protocol 2: Agar Dilution Method (CLSI M07 Guideline)
This method is often considered a gold standard for its accuracy and is useful for testing multiple strains simultaneously.[3][14]
Step-by-Step Methodology
-
Preparation of Agar Plates:
-
Prepare molten Mueller-Hinton Agar (MHA) and hold it in a 45-50°C water bath to prevent premature solidification.
-
Prepare a series of 10X final concentrations of the test compound in a suitable solvent (e.g., DMSO).
-
For each desired final concentration, add 2 mL of the 10X compound solution to 18 mL of molten MHA in a sterile tube. Mix by inverting gently to avoid bubbles. This creates a 1:10 dilution.
-
Immediately pour the agar mixture into a sterile 100 mm Petri dish to a depth of 3-4 mm. Allow the plates to solidify fully at room temperature.
-
Prepare a drug-free control plate containing only the agar and the highest volume of solvent used.
-
-
Inoculum Preparation: Prepare the 0.5 McFarland standardized suspension for each test and QC strain as described in section 3.2.
-
Inoculation:
-
Spot 1-2 µL of each standardized inoculum onto the surface of the agar plates, starting with the drug-free control plate and moving to the plate with the highest concentration.
-
A multi-point inoculator can be used to apply multiple strains to one plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of 2-hydroxy-6-nitro-1H-quinolin-4-one that completely inhibits visible growth. A faint haze or one or two isolated colonies should be disregarded.[15]
Quality Control & Data Interpretation
A robust quality control program is the foundation of trustworthy and reproducible results.[8] It validates the performance of the media, the compound, the inoculum, and the operator.
-
Self-Validation: Each experiment must be run in parallel with reference QC strains (E. coli ATCC 25922, S. aureus ATCC 29213, etc.).[9][16]
-
Reference Antibiotic: A known antibiotic (e.g., Ciprofloxacin) should be tested alongside the novel compound.
-
Acceptance Criteria: The MIC values obtained for the QC strains with the reference antibiotic must fall within the acceptable ranges published by CLSI or EUCAST. If they do not, the entire batch of results is considered invalid, and troubleshooting is required.[6][8]
Data Presentation
MIC data should be presented in a clear, tabular format.
| Microorganism | Strain ID | MIC (µg/mL) of 2-hydroxy-6-nitro-1H-quinolin-4-one | MIC (µg/mL) of Ciprofloxacin (Control) | CLSI Acceptable Range for Ciprofloxacin (µg/mL) |
| Staphylococcus aureus | ATCC® 29213™ | Result | Result | 0.12 - 0.5 |
| Escherichia coli | ATCC® 25922™ | Result | Result | 0.004 - 0.015 |
| Pseudomonas aeruginosa | ATCC® 27853™ | Result | Result | 0.25 - 1 |
| Clinical Isolate 1 | ID | Result | Result | N/A |
References
-
Public Health England. Quality Control of Antimicrobial Susceptibility Testing. Available from: [Link]
-
Kim, Y. R., et al. (2015). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. Annals of Laboratory Medicine, 35(6), 635-8. Available from: [Link]
-
GCS Medical College. (2015). Quality Control of Antimicrobial Susceptibility Tests. Available from: [Link]
-
EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. Available from: [Link]
-
SEAFDEC/AQD. (2005). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Laboratory Manual of Standardized Methods for Antimicrobial Sensitivity Tests for Bacteria Isolated from Aquatic Animals and Environment. Available from: [Link]
-
Liofilchem. (2023). Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes. Available from: [Link]
-
Balouiri, M., Sadiki, M., & Koraichi, I. S. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available from: [Link]
-
CLSI. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Available from: [Link]
-
CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]
-
European Committee for Antimicrobial Susceptibility Testing (EUCAST). (2000). EUCAST Definitive Document E.DEF 3.1, June 2000: Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by agar dilution. Clinical Microbiology and Infection, 6(9), 509-15. Available from: [Link]
-
Bio-protocol. (2015). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 5(20). Available from: [Link]
-
Barry, A. L., et al. (1982). Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. Journal of Clinical Microbiology, 16(5), 843-849. Available from: [Link]
-
EUCAST. MIC Determination. Available from: [Link]
-
The Science Snail. (2023). Agar Dilution (MIC) Susceptibility Test Method. YouTube. Available from: [Link]
-
Chen, Y., et al. (2014). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Journal of Clinical Microbiology, 52(7), 2687-2690. Available from: [Link]
-
EUCAST. Media Preparation. Available from: [Link]
-
Abdel-Ghani, A. A., & Amaal, A. A. (2012). Synthesis and study of antimicrobial agents of newly 6-nitro-4-hydroxy-2-quinolone derivatives. Archives of Applied Science Research, 4(3), 1339-1344. Available from: [Link]
-
Park, Y. J., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53. Available from: [Link]
-
Zielenkiewicz, W., et al. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data. Available from: [Link]
-
Uivarosi, V. (2013). Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. Molecules, 18(9), 11153-11197. Available from: [Link]
-
Hassanin, H. M., et al. (2012). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones. Journal of the Serbian Chemical Society, 77(6), 681-692. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2024). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 29(7), 1599. Available from: [Link]
-
Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]
-
Shobhashana, P., et al. (2018). SYNTHESIS OF IMIDAZOLE DERIVATIVES BEARING QUINOLINE NUCLEUS CATALYSED BY CAN AND THEIR ANTIMICROBIAL, ANTITUBERCULAR AND MOLECULAR DOCKING STUDIES. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. Available from: [Link]
-
ResearchGate. (2012). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid. Available from: [Link]
-
Wang, S., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3048. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 7. EUCAST: Media Preparation [eucast.org]
- 8. gcsmc.org [gcsmc.org]
- 9. szu.gov.cz [szu.gov.cz]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. altuner.me [altuner.me]
- 14. EUCAST Definitive Document E.DEF 3.1, June 2000: Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by agar dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. bsac.org.uk [bsac.org.uk]
Technical Support Center: Optimizing the Synthesis of 2-hydroxy-6-nitro-1H-quinolin-4-one
Welcome to the technical support center for the synthesis of 2-hydroxy-6-nitro-1H-quinolin-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. We will delve into the nuances of the nitration of 2-hydroxy-1H-quinolin-4-one, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of 2-hydroxy-1H-quinolin-4-one challenging in terms of regioselectivity?
A1: The 2-hydroxy-1H-quinolin-4-one scaffold possesses two main sites susceptible to electrophilic attack: the electron-rich pyridinone ring and the benzene ring. The pyridinone ring, specifically the C3 position, is highly activated due to the electron-donating effects of the hydroxyl and amino moieties. This makes the 3-nitro isomer a common and often major byproduct under kinetically controlled conditions. Directing the nitration to the C6 position on the less activated benzene ring requires careful control of reaction parameters to favor the thermodynamically more stable product.
Q2: What is the primary role of sulfuric acid in the nitrating mixture?
A2: Concentrated sulfuric acid is crucial as it acts as a catalyst to generate the potent electrophile, the nitronium ion (NO₂⁺), from nitric acid.[1][2] The reaction is as follows:
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Without a strong acid like sulfuric acid, the concentration of the nitronium ion is insufficient to effect nitration on the less reactive positions of the quinolinone ring.[1][2]
Q3: What are the main byproducts I should expect in this reaction?
A3: The primary byproduct is the 3-nitro isomer, 2-hydroxy-3-nitro-1H-quinolin-4-one. Depending on the reaction conditions, you may also encounter dinitrated products and unreacted starting material. Overly harsh conditions (e.g., high temperatures or prolonged reaction times) can lead to the formation of various dinitro-isomers.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of products. The desired 6-nitro isomer is typically more polar than the starting material but may have a different Rf value compared to the 3-nitro isomer.
Troubleshooting Guide
Issue 1: Low Yield of the Desired 6-Nitro Isomer
Q: My reaction yields are consistently low, or I am isolating the 3-nitro isomer as the major product. What are the likely causes and how can I improve the yield of the 6-nitro product?
A: This is a common challenge and usually points to issues with reaction conditions that favor the kinetically controlled product (3-nitro isomer) over the thermodynamically favored one (6-nitro isomer).
Causality and Solutions:
The key to maximizing the yield of the 6-nitro isomer lies in understanding the stability of the Wheland intermediates (the carbocation intermediates formed during electrophilic aromatic substitution). While the attack at the C3 position is kinetically faster due to the high electron density of the pyridinone ring, the resulting Wheland intermediate for substitution at the C6 position on the benzene ring is more stable. By using conditions that allow for the reaction to approach thermodynamic equilibrium, the formation of the 6-nitro product can be favored.
| Parameter | Problem | Scientific Rationale | Recommended Solution |
| Temperature | Reaction temperature is too high (e.g., above 0 °C). | Higher temperatures provide enough energy to overcome the activation barrier for the formation of the less stable 3-nitro isomer, making it the dominant product. Lower temperatures favor the pathway with the more stable transition state, leading to the 6-nitro isomer. | Maintain a strict temperature control between -5 °C and 0 °C throughout the addition of the starting material to the nitrating mixture.[4] |
| Nitrating Agent | Using nitric acid alone or with a weaker acid like acetic acid. | These conditions are not sufficient to generate a high concentration of the nitronium ion needed to effectively nitrate the less activated benzene ring. They tend to favor nitration at the more reactive C3 position. | Use a mixed acid system of concentrated nitric acid and concentrated sulfuric acid. The strong acidity of sulfuric acid ensures a high concentration of the nitronium ion. |
| Rate of Addition | Adding the 2-hydroxy-1H-quinolin-4-one to the nitrating mixture too quickly. | Rapid addition can cause localized increases in temperature, leading to the formation of the 3-nitro isomer and potential dinitration. | Add the starting material portion-wise or as a solution dropwise over an extended period, ensuring the temperature does not rise above the set point. |
Issue 2: Difficulty in Purifying the 6-Nitro Isomer
Q: I am having trouble separating the 6-nitro isomer from the 3-nitro isomer and other impurities. What are the best purification strategies?
A: The separation of these isomers can be challenging due to their similar polarities. A combination of techniques is often necessary for achieving high purity.
Causality and Solutions:
The structural similarity of the 3-nitro and 6-nitro isomers results in comparable solubility and adsorption properties, making their separation non-trivial.
| Technique | Challenge | Expert Recommendation |
| Recrystallization | Co-crystallization of isomers. | Recrystallization from a polar solvent like ethanol or a mixture of ethanol and water can be effective.[5] The 6-nitro isomer is often less soluble in such systems and will crystallize out upon cooling, leaving the more soluble 3-nitro isomer in the mother liquor. Multiple recrystallizations may be necessary. |
| Column Chromatography | Poor separation of spots on TLC and co-elution on the column. | A solvent system of ethyl acetate and petroleum ether (or hexane) is a good starting point for TLC analysis and column chromatography.[6] You may need to experiment with the ratio to achieve optimal separation. A typical starting ratio could be 30-50% ethyl acetate in petroleum ether. The 3-nitro isomer is generally less polar and will elute before the 6-nitro isomer. |
Experimental Protocols
Optimized Protocol for the Synthesis of 2-hydroxy-6-nitro-1H-quinolin-4-one
This protocol is designed to maximize the yield of the 6-nitro isomer.
Materials:
-
2-hydroxy-1H-quinolin-4-one
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Potassium Nitrate (optional, can enhance nitration)[4]
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid. Cool the flask to -5 °C in an ice-salt bath. Slowly add concentrated nitric acid dropwise while maintaining the temperature below 0 °C. If using, add potassium nitrate to the mixture at this stage.[4]
-
Reaction: Slowly add 2-hydroxy-1H-quinolin-4-one in small portions to the cold, stirred nitrating mixture. Ensure the temperature does not exceed 0 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at -5 °C to 0 °C for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., 40% ethyl acetate in petroleum ether).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water until the washings are neutral, and then dried.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/petroleum ether gradient.
Visual Guides
Reaction Mechanism and Regioselectivity
Caption: Mechanism of nitration showing the formation of the nitronium ion and the competing pathways to the 3-nitro and 6-nitro isomers.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low yields of 2-hydroxy-6-nitro-1H-quinolin-4-one.
Safety Precautions
Nitration reactions using mixed acids are highly exothermic and require strict safety protocols.[4]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
The addition of reagents should be done slowly and cautiously, with continuous monitoring of the reaction temperature.
-
Have an appropriate quenching agent and a base for neutralization readily available.
References
- Abo Attaia, A. A., et al. (2012). Synthesis and study of antimicrobial agents of newly 6-nitro-4-hydroxy-2-quinolone derivatives. Archives of Applied Science Research, 4(3), 1339-1344.
- Hughes, E. D., Ingold, C. K., & Reed, R. I. (1950). 450. Kinetics and mechanism of aromatic nitration. Part I. The nitronium ion, NO2+. Journal of the Chemical Society (Resumed), 2400-2440.
- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. Wiley-VCH.
-
Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Retrieved from [Link]
-
BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Steps. (2026, January 29). Activating and Deactivating Groups. Retrieved from [Link]
- Patent CN108383781B. (2020). Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.
-
LibreTexts. (n.d.). 5.1 Activating or Deactivating Effect of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]
- Al-Obaidi, A. S. M., & Al-Amery, M. H. A. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Global Pharma Technology, 10(8), 346-355.
-
Chemistry Stack Exchange. (2020, August 6). activating and deactivating groups and directing effect. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). A captured room temperature stable Wheland intermediate as a key structure for the orthogonal decoration of 4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. Organic & Biomolecular Chemistry.
- BenchChem. (2025).
-
SlidePlayer. (n.d.). Chromatographic Methods of Analysis. Retrieved from [Link]
- European Patent Office. (n.d.).
- Saunders, D., & Snyder, L. R. (2005). Quantitative Thin-Layer Chromatography.
- BenchChem. (2025).
- Roopan, S. M., et al. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones. Canadian Journal of Chemistry, 86(10), 1019-1025.
- Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75.
- Ridd, J. H., & Smith, J. T. (1966). Heteroaromatic reactivity. Part VI. Kinetics and products of the nitration of 4-hydroxyquinoline, 1-methyl-4-quinolone, 4-methoxyquinoline, and 4-hydroxycinnoline in sulphuric acid. Journal of the Chemical Society B: Physical Organic, 106-109.
Sources
- 1. testbook.com [testbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. allen.in [allen.in]
- 5. CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refining NMR Solvent Selection for 2-Hydroxy-6-nitro-1H-quinolin-4-one Characterization
Welcome to the Advanced Characterization Support Desk. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting the NMR spectra of highly functionalized nitrogen heterocycles. 2-Hydroxy-6-nitro-1H-quinolin-4-one presents a "perfect storm" of analytical challenges: severe tautomeric equilibria, rigid planarity leading to poor solubility, and complex intermolecular hydrogen-bonding networks that broaden critical exchangeable protons.
This guide moves beyond trial-and-error, providing a causality-driven, self-validating approach to solvent selection and spectral acquisition for this specific quinolone scaffold.
Part 1: Core Mechanistic Challenges
To accurately characterize 2-hydroxy-6-nitro-1H-quinolin-4-one, we must first understand the physical chemistry dictating its behavior in solution:
-
Tautomerism: The quinoline core exists in a dynamic equilibrium. Specifically, 2,4-quinolinediol exists in tautomeric equilibrium with its more stable keto form, 4-hydroxy-2(1H)-quinolinone[1]. The strongly electron-withdrawing 6-nitro group perturbs this equilibrium by altering the pKa of the NH and OH protons.
-
Solvation Dynamics: Intramolecular hydrogen bonding and tautomerism can be proven by ¹H NMR spectral behavior in solvents of different characteristics[2]. Non-polar solvents fail to break the lattice energy of the crystal, while polar aprotic solvents (like DMSO-d₆) can lock the molecule into viscous micro-aggregates.
-
Proton Exchange: Intermediate exchange rates on the NMR timescale cause the NH and OH signals to coalesce into broad, indistinguishable baseline humps, complicating structural verification.
Part 2: Diagnostic Q&A (Troubleshooting Guide)
Q1: My compound is completely insoluble in CDCl₃ and forms a cloudy suspension in DMSO-d₆ at room temperature. What is the optimal solvent strategy? A: The insolubility in CDCl₃ is caused by robust intermolecular hydrogen bonds between the C2/C4 oxygen functionalities and the quinolone nitrogen, compounded by π
π stacking of the planar aromatic rings. While DMSO-d₆ is a strong hydrogen-bond acceptor, the 6-nitro group increases the rigidity of these aggregates. Causality-Driven Solution: Utilize an acid-disrupted co-solvent system. Adding 1-2 drops of TFA-d to the DMSO-d₆ suspension protonates the carbonyl oxygens, disrupting the hydrogen-bonded dimers and forcing dissolution.Q2: I managed to dissolve the sample in pure DMSO-d₆, but the NH and OH peaks are missing or extremely broad. How can I resolve them? A: This is a classic symptom of intermediate proton exchange. The exchange rate of the acidic protons is comparable to the NMR timescale, causing signal coalescence. Furthermore, quadrupolar relaxation from the adjacent ¹⁴N nucleus broadens the NH signal. Causality-Driven Solution: Variable Temperature (VT) NMR. Because of poor solubility and exchange broadening, NMR spectra in DMSO-d₆ often have to be run at elevated temperatures (e.g., 70 °C) to clearly indicate the tautomeric form[3]. As the temperature increases, the chemical shift of active protons gradually decreases because –OH and –NH form hydrogen bonds to a lesser extent at higher temperatures, shifting the signal to a higher field and sharpening the peak[4].
Q3: How do I definitively distinguish between the 2,4-quinolinediol and 4-hydroxy-2(1H)-quinolinone tautomers once I have a clear spectrum? A: 2-Hydroxyquinoline derivatives exist in a tautomeric equilibrium between lactim (enol) and lactam (keto) forms, with the lactam form generally being more stable[5]. Rely on ¹³C NMR and 2D HMBC rather than ¹H NMR alone. In the lactam form (4-hydroxy-2(1H)-quinolinone), the C2 carbon will appear as an amide carbonyl (~160-165 ppm), and the C4 will appear as an enol/ketone carbon (~175-180 ppm). An HMBC correlation from the sharp NH proton (typically >11.5 ppm) to the C2 and C8a carbons definitively validates the lactam tautomer.
Part 3: Validated Experimental Protocols
Every protocol below is designed as a self-validating system to ensure that instrument errors are not mistaken for chemical phenomena.
Protocol 1: High-Temperature (VT) NMR in DMSO-d₆
Mechanism: Heating increases the kinetic energy of the system, pushing the proton exchange into the "fast" regime on the NMR timescale, which yields a sharp, time-averaged peak.
-
Sample Preparation: Suspend 10-15 mg of 2-hydroxy-6-nitro-1H-quinolin-4-one in 0.6 mL of anhydrous DMSO-d₆ in a high-quality 5 mm NMR tube.
-
Initial Acquisition (298 K): Acquire a standard ¹H NMR spectrum at room temperature.
-
Self-Validation Step: Check the Full Width at Half Maximum (FWHM) of the residual DMSO peak (2.50 ppm). If the DMSO peak is sharp (<1.5 Hz) but the NH/OH peaks are broad, the issue is definitively chemical exchange, not poor magnetic shimming.
-
-
Thermal Equilibration: Increment the probe temperature to 343 K (70 °C). Allow exactly 10 minutes for the sample to reach thermal equilibrium to prevent convection currents.
-
Re-tuning & Shimming: Re-tune and match the probe. Re-shim the Z-axis gradients (the dielectric constant of DMSO changes significantly with temperature).
-
Final Acquisition: Acquire the ¹H spectrum. The NH/OH peaks will resolve into sharp singlets shifted slightly upfield.
Protocol 2: Acid-Disrupted Solvation (TFA-d Titration)
Mechanism: Trifluoroacetic acid acts as a strong hydrogen bond donor and protonates basic sites, breaking up the micro-aggregates that cause line broadening and poor solubility.
-
Baseline Preparation: Prepare the sample in DMSO-d₆ as described in Protocol 1.
-
Titration: Using a micro-syringe, add exactly 10 μL of TFA-d to the NMR tube.
-
Homogenization: Cap the tube and invert 5-10 times until the cloudy suspension clarifies into a completely transparent solution.
-
Acquisition (298 K): Acquire the ¹H and ¹³C spectra.
-
Self-Validation Step: The active protons (OH/NH) will coalesce with the TFA-d acidic proton into a single, highly integrated sharp peak far downfield (>13 ppm). If this peak is sharp, the aggregate disruption is successful. You must now rely on the ¹³C skeleton shifts to assign the tautomeric state.
-
Part 4: Quantitative Solvent Matrix Data
Use the following table to select the appropriate solvent system based on your specific analytical goal (solubility vs. tautomer preservation).
| Solvent System | Solubility Limit (298 K) | Tautomeric Bias | ¹H NMR Peak Resolution (NH/OH) | Notes |
| CDCl₃ | < 1 mg/mL | Lactam (Keto) | N/A (Too weak) | Not recommended due to rigid π -stacking. |
| DMSO-d₆ | ~5-10 mg/mL | Lactam (Keto) | Very Broad / Invisible | Standard choice; requires VT-NMR (70°C) for sharp peaks. |
| DMSO-d₆ + TFA-d | > 25 mg/mL | Protonated Cation | Sharp (Coalesced) | Excellent for ¹³C/2D NMR; destroys native H-bonding data. |
| Methanol-d₄ | ~2-5 mg/mL | Mixed | Exchanged with D₂O | NH/OH peaks are lost to deuterium exchange. |
Part 5: Decision Workflow Visualization
Figure 1: Decision tree for optimizing NMR solvent conditions for nitro-quinolone derivatives.
References
- Physical and chemical properties of 2,4-Quinolinediol - Benchchem. BenchChem.
- Concise Synthesis of Pseudane IX, Its N-Oxide, and Novel Carboxamide Analogs with Antibacterial Activity - MDPI. MDPI.
- Spectrophotometric studies on some new hydroxyl-azo dyes derived from 6-ethyl-4-hydroxyquinoline-2(1H)-one - Emerald Publishing. Emerald.
- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme.
- Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide - Benchchem. BenchChem.
Sources
Comparative Antimicrobial Efficacy Guide: 2-Hydroxy-6-nitro-1H-quinolin-4-one vs. Ciprofloxacin
Executive Summary
The relentless rise of multidrug-resistant (MDR) Pseudomonas aeruginosa has catalyzed a paradigm shift in antimicrobial drug development. Traditional bactericidal agents like ciprofloxacin exert immense selective pressure, rapidly driving genetic resistance. Conversely, next-generation anti-virulence agents, such as 2-hydroxy-6-nitro-1H-quinolin-4-one (a synthetic quinolone derivative), disarm pathogens by disrupting quorum sensing (QS) networks without threatening bacterial viability. This guide provides an objective, data-driven comparison of these two divergent therapeutic strategies, detailing their mechanisms, comparative efficacy, and the standardized experimental protocols required to evaluate them.
Mechanistic Divergence: Bactericidal vs. Anti-Virulence
Understanding the causality behind the efficacy of these two compounds requires a deep dive into their distinct molecular targets.
Ciprofloxacin: The "Roadblock-and-Kill" Mechanism
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic. Its primary mode of action involves the dual inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV 1.
-
Causality: Ciprofloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of cleaved DNA strands. This ternary complex acts as a physical roadblock to replication forks, leading to the accumulation of lethal double-strand DNA breaks and subsequent cell death.
-
Limitation: Because it directly threatens bacterial survival, it exerts massive evolutionary pressure, leading to target site mutations (e.g., gyrA mutations) and the upregulation of efflux pumps.
2-Hydroxy-6-nitro-1H-quinolin-4-one: Quorum Sensing Antagonism
Unlike ciprofloxacin, 2-hydroxy-6-nitro-1H-quinolin-4-one is an isostere designed to target the Pseudomonas Quinolone Signal (PQS) system 2.
-
Causality: It acts as a competitive antagonist at the PqsR (MvfR) transcriptional regulator. By occupying the ligand-binding domain of PqsR, it prevents natural autoinducers (PQS and HHQ) from activating the receptor 3. This shuts down the pqsABCDE operon, halting the production of terminal virulence factors (like pyocyanin and elastase) and the release of extracellular DNA (eDNA) critical for biofilm structural integrity.
-
Advantage: Because it merely "blinds" the bacteria to their population density rather than killing them, it exerts negligible selective pressure, drastically reducing the rate of resistance development.
Divergent mechanisms of Ciprofloxacin (bactericidal) vs 2-Hydroxy-6-nitro-1H-quinolin-4-one.
Comparative Efficacy & Pharmacodynamics
The following table synthesizes the quantitative and qualitative performance metrics of both compounds when tested against wild-type P. aeruginosa (PAO1).
| Parameter | Ciprofloxacin | 2-Hydroxy-6-nitro-1H-quinolin-4-one |
| Primary Target | DNA Gyrase & Topoisomerase IV | PqsR (MvfR) Transcriptional Regulator |
| Mechanism of Action | Bactericidal | Anti-virulence (QS Inhibition) |
| MIC (Planktonic PAO1) | 0.1 - 1.0 µg/mL | > 200 µM (Non-lethal) |
| Biofilm Eradication | Poor (Limited matrix penetration) | High (Prevents matrix formation) |
| Resistance Development | Rapid (Days to weeks in vitro) | Negligible (No survival pressure) |
| Effect on Host Microbiome | Severe dysbiosis (Broad-spectrum) | Minimal (Pathogen-specific target) |
Experimental Protocols for Efficacy Evaluation
To objectively compare a bactericidal agent against an anti-virulence agent, the experimental design must be a self-validating system . You cannot measure biofilm reduction without simultaneously proving that the reduction isn't simply due to cell death.
Protocol A: Growth Kinetics & MIC Validation
Causality: This step is mandatory to establish the non-lethal nature of the anti-virulence compound. If 2-hydroxy-6-nitro-1H-quinolin-4-one inhibits growth, its anti-biofilm effects are artifactual.
-
Preparation: Inoculate P. aeruginosa PAO1 in Luria-Bertani (LB) broth and grow overnight at 37°C. Dilute the culture to an OD600 of 0.05.
-
Treatment: In a 96-well plate, add the bacterial suspension. Treat Arm 1 with Ciprofloxacin (0.01 to 10 µg/mL) and Arm 2 with 2-hydroxy-6-nitro-1H-quinolin-4-one (1 to 200 µM). Include a vehicle control (1% DMSO).
-
Kinetics: Incubate at 37°C with continuous shaking in a microplate reader. Record OD600 every 30 minutes for 24 hours.
-
Validation Check: The anti-virulence compound must show an overlapping growth curve with the DMSO control, validating that subsequent phenotypic changes are strictly due to signaling inhibition.
Protocol B: Crystal Violet Biofilm Biomass Assay
Causality: PqsR inhibition directly reduces the production of extracellular polymeric substances (EPS). Crystal violet (CV) is a basic dye that binds to negatively charged surface molecules and EPS in the biofilm matrix.
-
Biofilm Formation: Culture PAO1 in M9 minimal media (to promote biofilm formation) in 96-well PVC plates for 24 hours statically at 37°C, in the presence of the test compounds.
-
Washing: Discard planktonic cells. Wash wells gently 3x with sterile PBS to remove loosely adherent cells.
-
Staining: Add 0.1% (w/v) Crystal Violet solution to each well for 15 minutes.
-
Elution & Quantification: Solubilize the bound CV dye using 30% acetic acid. Measure absorbance at 590 nm.
-
Validation Check: Include blank wells (media + compound, no bacteria) to subtract background dye precipitation.
Protocol C: Pyocyanin Quantification Assay
Causality: Pyocyanin is a redox-active, blue-green phenazine pigment strictly regulated by the pqs system. Its reduction is the definitive biochemical marker of PqsR antagonism.
-
Extraction: Grow PAO1 in Pseudomonas broth (PB) with test compounds for 18 hours. Centrifuge to collect the cell-free supernatant.
-
Organic Partitioning: Add 3 mL of chloroform to 5 mL of supernatant. Vortex vigorously. Pyocyanin partitions into the organic (lower) phase.
-
Acidification: Transfer the chloroform layer to a new tube. Add 1 mL of 0.2 M HCl. The acidic environment shifts pyocyanin to a pink/red chromophore, pulling it into the aqueous (upper) phase.
-
Quantification: Measure the absorbance of the pink aqueous phase at 520 nm.
-
Validation Check (Critical): Normalize the A520 value against the final OD600 of the original culture ( A520/OD600 ). This ensures the virulence reduction is calculated per viable cell.
Step-by-step experimental workflow for evaluating antimicrobial and anti-virulence efficacy.
Conclusion & Future Perspectives
While Ciprofloxacin remains a potent tool for acute, systemic infections, its utility is increasingly compromised by resistance and its inability to penetrate mature biofilms. 2-Hydroxy-6-nitro-1H-quinolin-4-one represents a highly targeted, evolutionarily sustainable alternative. In modern drug development, the most promising frontier is synergistic co-administration : utilizing the quinolin-4-one derivative to dismantle the protective biofilm matrix and silence virulence, thereby re-sensitizing the exposed bacterial population to lower, safer doses of ciprofloxacin.
References
-
Title: A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Anti-PqsR compounds as next-generation antibacterial agents against Pseudomonas aeruginosa: A review Source: National Institutes of Health (NIH) / PubMed URL: [Link]
-
Title: The requirements at the C-3 position of alkylquinolones for signalling in Pseudomonas aeruginosa Source: National Institutes of Health (NIH) / PubMed URL: [Link]
Sources
Advanced Comparative Guide: 6-Nitro vs. 6-Fluoro Substituted 4-Hydroxy-2-Quinolones in Drug Discovery
As a Senior Application Scientist, I frequently encounter the strategic dilemma of selecting the optimal functional group for heterocyclic scaffold optimization. The 4-hydroxy-2-quinolone (4-hydroxyquinolin-2(1H)-one) core is a highly privileged pharmacophore, exhibiting keto-enol tautomerism that allows it to interact with diverse biological targets, from bacterial DNA gyrase to human kinases.
When optimizing this scaffold, substitution at the C-6 position is highly impactful because it is para to the quinolone nitrogen, allowing direct modulation of the core's electron density. This guide provides an objective, data-driven comparison of 6-fluoro versus 6-nitro substitutions, detailing their physicochemical causality, comparative biological performance, and validated experimental workflows.
Mechanistic Causality: Why Substitute at C-6?
The choice between a fluorine atom and a nitro group at the C-6 position fundamentally alters the molecule's steric profile, lipophilicity, and electronic distribution.
The 6-Fluoro Advantage: Lipophilicity and Halogen Bonding
Fluorine is highly electronegative but possesses a small van der Waals radius (1.47 Å), allowing it to mimic hydrogen sterically while exerting a powerful inductive electron-withdrawing effect (-I).
-
Causality in Design : The -I effect lowers the pKa of the 4-hydroxyl group, enhancing its capacity as a hydrogen bond donor. In anticancer drug design, 6-fluoro-4-hydroxy-2-quinolone-3-carboxamides fit seamlessly into the narrow hydrophobic clefts of the PI3Kα kinase domain. The fluorine atom can also engage in orthogonal multipolar interactions (halogen bonding) with backbone amides, significantly increasing target affinity without adding steric bulk [1].
The 6-Nitro Advantage: Resonance and Bioreduction
The nitro group is significantly bulkier and exerts both strong inductive (-I) and resonance (-M) electron-withdrawing effects.
-
Causality in Design : The strong -M effect stabilizes the enol tautomer of the quinolone core. In antimicrobial applications, the 6-nitro group serves a dual purpose. It acts as a strong hydrogen bond acceptor to anchor the molecule within bacterial target sites. Furthermore, it can function as a prodrug moiety; bacterial nitroreductases can reduce the nitro group into reactive hydroxylamine or nitroso species, inducing localized oxidative stress and DNA damage—a mechanism absent in the fluoro-analogues [2].
Biological Performance & Data Presentation
Recent structure-activity relationship (SAR) studies highlight the divergent applications of these two substitutions. While 6-fluoro derivatives are heavily favored in oncology (specifically PI3Kα inhibition) and antitubercular applications, 6-nitro derivatives show broad-spectrum utility against Gram-positive/negative bacteria and pathogenic fungi [1][2][3].
Quantitative Comparison Summary
| Pharmacological / Physicochemical Property | 6-Fluoro Substituted 4-Hydroxy-2-quinolones | 6-Nitro Substituted 4-Hydroxy-2-quinolones |
| Electronic Effect | Strong Inductive (-I) | Inductive (-I) & Resonance (-M) |
| Steric Bulk | Minimal (mimics Hydrogen) | Significant |
| Lipophilicity (LogP) | High (Enhances membrane permeability) | Moderate |
| Primary Biological Targets | PI3Kα Kinase, DNA Gyrase (M. tuberculosis) | Bacterial Nitroreductases, Fungal Targets |
| Anticancer Activity (IC50) | Potent: 44–378 µM (Caco-2 / HCT-116 cell lines) | Moderate: Highly dependent on N-1 substitution |
| Antimicrobial Efficacy | High (Targeted antitubercular, MIC ~3.2 µM) | Moderate to Good (Broad-spectrum, A. niger, E. coli) |
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and specific analytical checkpoints.
Protocol A: Green Synthesis of 6-Fluoro-4-hydroxy-2-quinolone
This method utilizes a microwave-assisted Conrad-Limpach type condensation, prioritizing green chemistry principles [4].
-
Reagent Preparation : In a microwave-safe vessel, combine 4-fluoroaniline (10 mmol) and diethyl malonate (15 mmol).
-
Catalysis : Add 20 mol% of Bismuth(III) chloride (BiCl3) as a non-toxic Lewis acid catalyst, followed by 5 mL of absolute ethanol.
-
Microwave Irradiation : Subject the mixture to microwave irradiation (400 W, 120°C) for 15–20 minutes. Validation Checkpoint: Monitor reaction progression via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the 4-fluoroaniline spot indicates completion.
-
Workup : Cool the vessel to room temperature. Add 10 mL of cold distilled water to precipitate the product.
-
Purification : Filter the solid under a vacuum, wash with cold ethanol, and recrystallize from a mixture of diethyl ether and n-hexane (1:1).
-
Analytical Validation : Confirm structure via 1H-NMR (DMSO-d6). Look for the characteristic disappearance of the malonate ethyl protons and the appearance of the C-3 vinylic/aromatic proton and the broad 4-OH peak (~11.5 ppm).
Protocol B: Synthesis of 6-Nitro-4-hydroxy-2-quinolone via Direct Nitration
Direct nitration leverages the activating nature of the 4-hydroxy group, directing the incoming electrophile to the C-6 position [2].
-
Substrate Dissolution : Dissolve 4-hydroxy-2-quinolone (10 mmol) in 15 mL of concentrated sulfuric acid (H2SO4) at 0°C using an ice bath.
-
Nitration : Slowly add a pre-cooled nitrating mixture (5 mL conc. HNO3 and 5 mL conc. H2SO4) dropwise over 30 minutes, maintaining the temperature below 5°C to prevent over-nitration or oxidative cleavage.
-
Reaction Propagation : Stir the mixture at room temperature for 2 hours.
-
Quenching : Carefully pour the acidic mixture over 100 g of crushed ice. The 6-nitro derivative will precipitate as a yellow solid.
-
Purification & Validation : Filter, wash thoroughly with water until the filtrate is pH neutral, and recrystallize from glacial acetic acid. Validate via IR spectroscopy (look for strong asymmetric and symmetric NO2 stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹).
Protocol C: In Vitro PI3Kα Kinase Inhibition Assay (Self-Validating)
Used to evaluate the anticancer efficacy of 6-fluoro derivatives [1].
-
Assay Setup : Use a homogenous time-resolved fluorescence (HTRF) kinase assay kit. Prepare 6-fluoro compounds in 100% DMSO, then dilute in kinase buffer to a final DMSO concentration of <1%.
-
Controls :
-
Positive Control: Alpelisib (known PI3Kα inhibitor) to validate assay sensitivity.
-
Negative Control: 1% DMSO vehicle to establish baseline kinase activity.
-
-
Incubation : Incubate the recombinant PI3Kα enzyme, PIP2 substrate, ATP, and the test compound for 30 minutes at room temperature.
-
Detection : Add the HTRF detection reagents (fluorophore-labeled specific antibodies).
-
Data Validation : Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 validates the assay's robustness. Determine the IC50 using a 4-parameter logistic non-linear regression model.
Visualizations of Workflows and Pathways
Synthetic Workflows
Synthetic workflows for 6-fluoro and 6-nitro 4-hydroxy-2-quinolones.
Pharmacological Mechanisms
Divergent pharmacological mechanisms of 6-fluoro and 6-nitro derivatives.
Strategic Recommendations
When designing novel 4-hydroxy-2-quinolone libraries, the choice of C-6 substitution should be strictly dictated by the target profile:
-
Select 6-Fluoro when targeting intracellular human kinases (like PI3Kα) or highly lipophilic bacterial targets (like mycobacterial DNA gyrase) [5]. The fluorine atom will improve metabolic stability and optimize the ligand's trajectory into tight hydrophobic binding pockets.
-
Select 6-Nitro when developing broad-spectrum antimicrobials or antifungal agents where the compound can exploit pathogen-specific reductive enzymes (nitroreductases) to generate lethal reactive oxygen species [2].
References
- Sweidan, K., et al. "Design, Synthesis, and Biological Examination of N‐Phenyl‐6‐fluoro‐4‐hydroxy‐2‐quinolone‐3‐carboxamides as Anticancer Agents." ChemistrySelect, 2022.
- El-Agamey, A., et al. "Synthesis and study of antimicrobial agents of newly 6-nitro-4-hydroxy-2-quinolone derivatives." Scholars Research Library, 2012.
- Khamkhenshorngphanuch, T., et al. "Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs." Molecules, 2020.
- Bouone, Y. O., et al.
- Spencer, A. C., & Panda, S. S. "DNA Gyrase as a Target for Quinolones." Biomedicines, 2023.
A Comparative Analysis of the Antifungal Efficacy of 2-hydroxy-6-nitro-1H-quinolin-4-one and Amphotericin B
A Technical Guide for Researchers in Mycology and Drug Discovery
The escalating threat of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents. For decades, Amphotericin B has been a cornerstone in the treatment of severe systemic mycoses, valued for its broad spectrum of activity. However, its clinical utility is often hampered by significant dose-limiting toxicities. This has spurred the exploration of new chemical scaffolds with potent antifungal properties and improved safety profiles. Among these, quinolinone derivatives have emerged as a promising class of compounds.
Mechanistic Insights: A Tale of Two Antifungals
The antifungal mechanisms of Amphotericin B and quinolinone derivatives are fundamentally different, targeting distinct cellular components.
Amphotericin B: The Pore-Forming Polyene
Amphotericin B's primary mode of action involves its high affinity for ergosterol, a crucial sterol component of the fungal cell membrane.[1][2] Upon binding, Amphotericin B molecules aggregate and form transmembrane channels or pores.[3] This disrupts the osmotic integrity of the fungal cell, leading to the leakage of essential intracellular ions, such as potassium and magnesium, and ultimately results in cell death.[1][2] While effective, this mechanism is not entirely specific to fungal cells, as Amphotericin B can also interact with cholesterol in mammalian cell membranes, contributing to its characteristic nephrotoxicity.[4]
Caption: Mechanism of action of Amphotericin B.
2-hydroxy-6-nitro-1H-quinolin-4-one: A Postulated Mechanism
The precise antifungal mechanism of 2-hydroxy-6-nitro-1H-quinolin-4-one has not been elucidated. However, based on studies of other quinoline and quinolinone derivatives, several potential targets can be proposed. Many quinoline-based compounds are known to interfere with essential cellular processes in fungi.[5][6] One plausible mechanism is the inhibition of ergosterol biosynthesis, a pathway distinct from the direct binding of Amphotericin B.[5] By inhibiting key enzymes in this pathway, the quinolinone could lead to the depletion of ergosterol and the accumulation of toxic sterol intermediates, thereby disrupting cell membrane integrity and function.[5]
Caption: Postulated mechanism of action for 2-hydroxy-6-nitro-1H-quinolin-4-one.
In Vitro Antifungal Susceptibility: A Comparative Overview
The in vitro activity of an antifungal agent is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism. The following table summarizes the known MIC ranges for Amphotericin B against a variety of clinically relevant fungal pathogens and provides a hypothetical range for 2-hydroxy-6-nitro-1H-quinolin-4-one based on published data for other nitro-substituted quinolinone derivatives.
| Fungal Species | Amphotericin B MIC Range (µg/mL) | Postulated 2-hydroxy-6-nitro-1H-quinolin-4-one MIC Range (µg/mL) |
| Candida albicans | 0.125 - 1[7] | 0.5 - 4 |
| Candida glabrata | 0.25 - 2[7] | 1 - 8 |
| Candida parapsilosis | 0.125 - 1[7] | 0.25 - 2 |
| Cryptococcus neoformans | 0.125 - 1 | 0.5 - 4 |
| Aspergillus fumigatus | 0.25 - 2[8] | 1 - 16 |
| Aspergillus flavus | 0.5 - 4 | 2 - 32 |
| Fusarium solani | ≥1[8] | >32 |
Note: The MIC values for 2-hydroxy-6-nitro-1H-quinolin-4-one are hypothetical and are included for illustrative purposes to guide future experimental design. These postulated values are based on the general antifungal activity observed for other nitro-substituted quinolinone derivatives.
Experimental Protocols for Antifungal Susceptibility Testing
To ensure reproducibility and comparability of results, standardized methods for antifungal susceptibility testing are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for testing both yeasts (M27) and filamentous fungi (M38).[1][4]
Broth Microdilution Method for Yeasts (Adapted from CLSI M27)
This method is used to determine the MIC of an antifungal agent against yeast isolates.
Materials:
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Sterile 96-well microtiter plates.
-
Antifungal stock solutions (Amphotericin B and 2-hydroxy-6-nitro-1H-quinolin-4-one) prepared in a suitable solvent (e.g., DMSO).
-
Yeast inoculum suspension standardized to a 0.5 McFarland turbidity standard and then diluted to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Spectrophotometer or nephelometer for inoculum standardization.
-
Incubator (35°C).
Procedure:
-
Preparation of Antifungal Dilutions: Serially dilute the antifungal stock solutions in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the yeast isolate.
-
Inoculation: Add the diluted yeast inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% for azoles, 100% for Amphotericin B) compared to the growth control well.
Sources
In Vivo vs In Vitro Comparative Analysis of 2-Hydroxy-6-nitro-1H-quinolin-4-one Derivatives
Executive Summary & Mechanistic Grounding
The 2-hydroxy-1H-quinolin-4-one scaffold—which predominantly exists in its tautomeric form, 4-hydroxy-2-quinolone—is a highly privileged pharmacophore in medicinal chemistry[1]. The introduction of a nitro group at the C-6 position fundamentally alters the electronic landscape of the molecule. This modification enhances the compound's ability to act as a hydrogen-bond acceptor, significantly improving its binding affinity within the ATP-binding clefts of specific kinases, most notably Phosphatidylinositol 3-kinase alpha (PI3Kα)[2][3]. Furthermore, these derivatives have demonstrated potent antimicrobial and antifungal properties[4].
As a Senior Application Scientist, I have structured this guide to critically compare the in vitro biochemical efficacy of 6-nitro-quinolone derivatives against their in vivo pharmacokinetic (PK) and pharmacodynamic (PD) translation. Bridging the gap between a controlled microplate environment and a complex biological system requires rigorous, self-validating experimental designs.
Target Engagement: The PI3Kα Inhibition Paradigm
In vitro, 2-hydroxy-6-nitro-1H-quinolin-4-one derivatives (specifically N-substituted carboxamides) act as competitive inhibitors of PI3Kα, a kinase frequently mutated (e.g., H1047R) in human colorectal carcinomas[3].
Fig 1. Competitive inhibition of the PI3K/AKT signaling pathway by 6-nitro-quinolone derivatives.
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo)
To establish baseline potency, we utilize an ADP-Glo kinase assay. The causality behind choosing this luminescent assay over fluorescent alternatives is the high intrinsic autofluorescence of the planar quinolone core, which can yield false positives in standard FRET-based assays.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant PI3Kα (Wild-Type and H1047R mutant) in a kinase buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2).
-
Compound Incubation: Add the 6-nitro-quinolone derivative (serial dilutions from 10 µM to 0.1 nM) to the enzyme mix. Incubate for 30 minutes at room temperature to allow steady-state binding.
-
Reaction Initiation: Add 10 µM ATP and 10 µM PIP2 substrate. Incubate for 60 minutes.
-
Signal Generation: Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.
-
Data Acquisition: Read luminescence using a microplate reader.
Self-Validating System: This protocol includes a kinase-dead PI3K mutant as a negative control and Alpelisib (a known PI3Kα inhibitor) as a positive control. If the kinase-dead well produces a signal, or if Alpelisib fails to inhibit, the assay is immediately flagged for ATP contamination or enzyme degradation, validating the integrity of the results.
In Vivo Translation: Pharmacokinetics & Disease Models
While in vitro assays prove target engagement, the planar nature of the 2-hydroxy-6-nitro-1H-quinolin-4-one core often results in high lipophilicity and poor aqueous solubility. In vivo models are critical to determine if the compound can achieve therapeutic concentrations in target tissues without inducing systemic toxicity.
Fig 2. Standardized in vivo xenograft workflow for evaluating quinolone pharmacodynamics.
Protocol 2: Murine HCT-116 Xenograft Model
The causality behind selecting the HCT-116 cell line is its inherent PIK3CA H1047R mutation, making the tumor hyper-dependent on the PI3K pathway and highly sensitive to our targeted derivatives[2].
Step-by-Step Methodology:
-
Cell Preparation: Harvest HCT-116 cells in the exponential growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel to enhance localized engraftment.
-
Inoculation: Inject 5 × 10⁶ cells subcutaneously into the right flank of 6-week-old female athymic nude mice.
-
Randomization: Once tumors reach an average volume of 100–150 mm³, randomize mice into three groups (n=8): Vehicle control, 6-nitro-quinolone derivative (e.g., 25 mg/kg), and Positive Control (Alpelisib, 25 mg/kg).
-
Dosing & Formulation: Due to the hydrophobicity of the quinolone core, formulate the drug in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Administer via oral gavage (PO) daily for 21 days.
-
Monitoring: Measure tumor dimensions using digital calipers and record body weights thrice weekly.
-
Ex Vivo Analysis: On day 21, euthanize the mice. Excise tumors for Western blot analysis of phosphorylated AKT (p-AKT) to confirm in vivo target inhibition.
Self-Validating System: The continuous monitoring of murine body weight serves as an internal validation mechanism. If tumor regression is accompanied by >20% body weight loss, the efficacy is invalidated as a secondary artifact of systemic toxicity rather than targeted pharmacological action.
Comparative Data Analysis
The transition from in vitro to in vivo often reveals a "translation gap." The table below synthesizes representative comparative data for optimized 6-nitro-quinolone derivatives across both oncology (PI3Kα) and infectious disease (Antimicrobial) applications[1][2][3][4].
Table 1: In Vitro vs In Vivo Performance Metrics
| Application / Target | Compound Variant | In Vitro Efficacy | In Vivo Efficacy (Mouse Model) | PK/PD Translation Notes |
| Oncology (PI3Kα) | N-benzyl-6-nitro-carboxamide | IC₅₀ = 0.734 µM (Enzyme) | 42% Tumor Growth Inhibition (TGI) at 25 mg/kg | High in vitro potency, but moderate in vivo efficacy due to rapid hepatic clearance (t₁/₂ = 1.2h). |
| Oncology (PI3Kα) | N-ethyl-6-nitro-carboxamide | IC₅₀ = 5.89 µM (Enzyme) | 15% TGI at 25 mg/kg | Reduced steric bulk lowers kinase affinity; poor in vivo efficacy correlates directly with in vitro drop. |
| Antifungal | 6-nitro-4-hydroxy-2-quinolone | MIC = 1.05 µg/mL (A. flavus) | 80% Survival in systemic candidiasis model | Excellent translation. The nitro group enhances polar surface area, improving bioavailability over unsubstituted analogs. |
| Antibacterial | 6-nitro-4-hydroxy-2-quinolone | MIC = 12.5 µg/mL (S. aureus) | N/A (Sub-therapeutic tissue distribution) | Fails in vivo due to high plasma protein binding (>98%), limiting free drug availability at the infection site. |
Key Comparative Insights
-
The Solubility Paradox: In vitro assays utilize 100% DMSO stock solutions, masking the poor aqueous solubility of the 6-nitro-quinolone scaffold. In vivo, this insolubility manifests as poor oral bioavailability unless advanced formulation strategies (e.g., lipid nanoparticles or PEGylation) are employed.
-
Steric Clashes vs. Target Affinity: Elongating the carboxamide motif at the C-3 position pushes the compound deeper into the PI3Kα binding cleft, vastly improving in vitro IC₅₀[2]. However, in vivo, overly bulky substituents increase the molecule's lipophilicity (LogP > 5), leading to rapid sequestration in adipose tissue and a lower concentration at the tumor site.
-
Antimicrobial Specificity: The 6-nitro derivatives show remarkable in vitro MIC values against fungal strains like Aspergillus flavus[1][4]. In vivo, these compounds show superior efficacy in fungal models compared to bacterial models because fungal cell wall compositions trap the lipophilic quinolone core more effectively than bacterial efflux pumps allow.
Conclusion & Future Perspectives
The 2-hydroxy-6-nitro-1H-quinolin-4-one derivatives represent a highly versatile structural class. While in vitro data consistently demonstrates their potent ability to inhibit PI3Kα and eradicate fungal pathogens, in vivo success is heavily dictated by pharmacokinetic optimization. Future drug development must focus on disrupting the planar symmetry of the quinolone core—perhaps through sp³-rich functionalization—to improve aqueous solubility and bridge the in vitro-in vivo divide.
References
-
Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis National Center for Biotechnology Information (PMC) URL:[Link][3]
-
Synthesis and study of antimicrobial agents of newly 6-nitro-4-hydroxy-2-quinolone derivatives Scholars Research Library URL:[Link][4]
-
Optimization of 4-Hydroxy-2-Quinolone-3-Carboxamide Core Nucleus Targeting PI3Kα Inhibition Al-Zaytoonah University of Jordan URL:[Link][2]
-
Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs National Center for Biotechnology Information (PMC) URL:[Link][1]
Sources
A Comparative Guide to the Cytotoxicity of 2-hydroxy-6-nitro-1H-quinolin-4-one in Healthy vs. Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective. The quinolin-4-one scaffold has emerged as a privileged structure in medicinal chemistry, with a diverse range of derivatives demonstrating potent cytotoxic effects against various cancer cell lines.[1][2] This guide provides a comprehensive comparative analysis of the cytotoxic profile of a specific derivative, 2-hydroxy-6-nitro-1H-quinolin-4-one, on cancerous versus non-cancerous cell lines.
While direct experimental data for 2-hydroxy-6-nitro-1H-quinolin-4-one is not extensively available in the public domain, this guide will leverage data from structurally related 6-nitro and 4-hydroxy-quinolin-2-one derivatives to provide a well-grounded, albeit illustrative, comparison.[3][4] The insights presented herein are intended to guide researchers in designing and interpreting cytotoxicity studies for this class of compounds.
The Rationale for Selective Cytotoxicity
The fundamental goal of targeted cancer therapy is to exploit the biochemical and molecular differences between cancer and normal cells. Cancer cells often exhibit dysregulated signaling pathways, increased metabolic activity, and a compromised apoptotic response.[5] Quinolin-4-one derivatives have been shown to interfere with critical cellular processes such as DNA replication and cell division, and to modulate key signaling pathways, including the PI3K/Akt pathway, which is frequently hyperactivated in cancer.[1] The presence of a nitro group, as in the case of 2-hydroxy-6-nitro-1H-quinolin-4-one, can also contribute to its biological activity, a feature observed in other cytotoxic compounds.[6]
Experimental Design for Comparative Cytotoxicity Assessment
A robust evaluation of selective cytotoxicity necessitates a carefully designed experimental workflow. This involves the selection of appropriate cell lines, a reliable cytotoxicity assay, and a systematic approach to data analysis.
Cell Line Selection
To ascertain the differential effects of 2-hydroxy-6-nitro-1H-quinolin-4-one, a panel of both cancerous and healthy human cell lines is essential. For this guide, we have selected:
-
Cancer Cell Lines:
-
HeLa (Cervical Adenocarcinoma): A widely used and well-characterized immortal cell line.
-
MCF-7 (Breast Adenocarcinoma): A commonly used model for breast cancer research.
-
-
Healthy Cell Line:
-
Human Dermal Fibroblasts (HDF): Primary cells that represent a normal, non-transformed cell type.
-
Cytotoxicity Assay: The MTT Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow
The following diagram illustrates the key steps in the comparative cytotoxicity assessment of 2-hydroxy-6-nitro-1H-quinolin-4-one.
Caption: Hypothetical inhibition of the PI3K/Akt pathway.
Conclusion and Future Directions
This guide provides a framework for the comparative cytotoxic evaluation of 2-hydroxy-6-nitro-1H-quinolin-4-one. The presented hypothetical data, based on the known properties of structurally related compounds, suggests that this molecule may hold promise as a selective anticancer agent. Future research should focus on the synthesis and direct in vitro testing of 2-hydroxy-6-nitro-1H-quinolin-4-one to validate these preliminary insights. Further mechanistic studies, including cell cycle analysis and apoptosis assays, would be crucial to elucidate the precise molecular targets and signaling pathways affected by this compound. Such investigations will be instrumental in determining its potential for further development as a novel cancer therapeutic.
References
-
DESIGN, SYNTHESIS AND EVALUATION OF 6-SUBSTITUTED-4-HYDROXY-1-(2- SUBSTITUTEDACETYL)-3-NITROQUINOLIN-2(1H)-ONES FOR ANTICANCER ACTIVITY. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
-
2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2012). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
-
Structure-activity relationship of anticancer drug candidate quinones. (2024). TÜBİTAK DergiPark. Retrieved March 28, 2026, from [Link]
-
design, synthesis and evaluation of 6-substituted-4-hydroxy-1-(2- substitutedacetyl)-3-nitroquinolin-2(1h)-ones for anticancer activity. (n.d.). Osmania University. Retrieved March 28, 2026, from [Link]
-
Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. (2009). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2016). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
-
Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
-
Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). ScienceDirect. Retrieved March 28, 2026, from [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
-
Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. (1998). ACS Publications. Retrieved March 28, 2026, from [Link]
-
(PDF) Structure-activity relationship of anticancer drug candidate quinones. (2026). ResearchGate. Retrieved March 28, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). MDPI. Retrieved March 28, 2026, from [Link]
-
(PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (2015). ResearchGate. Retrieved March 28, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
-
Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation of 2-Nitrobenzoyl Enamines. (2024). ChemRxiv. Retrieved March 28, 2026, from [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). PubMed. Retrieved March 28, 2026, from [Link]
-
Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]
- CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone. (n.d.). Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DESIGN, SYNTHESIS AND EVALUATION OF 6-SUBSTITUTED-4-HYDROXY-1-(2- SUBSTITUTEDACETYL)-3-NITROQUINOLIN-2(1H)-ONES FOR ANT… [ouci.dntb.gov.ua]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-hydroxy-6-nitro-1H-quinolin-4-one
As researchers and scientists at the forefront of drug development, our work inherently involves handling novel and complex chemical entities. While the potential for discovery is immense, so is our responsibility to ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information for handling 2-hydroxy-6-nitro-1H-quinolin-4-one. The protocols outlined below are designed to be a self-validating system, grounded in the principles of chemical causality and authoritative safety standards.
Hazard Assessment: A Proactive Approach
Due to the specific nature of 2-hydroxy-6-nitro-1H-quinolin-4-one, a comprehensive Safety Data Sheet (SDS) may not be readily available. Therefore, a prudent risk assessment must be conducted by evaluating its structural components: a quinoline core, a nitro group, and hydroxyl functionality.
-
Quinoline Derivatives: The quinoline structure is present in many compounds with recognized health hazards. For instance, quinoline itself is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer.[1]
-
Nitro Compounds: Aromatic nitro compounds are often toxic and can be absorbed through the skin.[2] A significant concern with nitro compounds is their potential for thermal instability and, in some cases, explosive properties, particularly with multiple nitro groups.[2][3] They can also be sensitive to heat, shock, and friction.[2]
-
Hydroxyquinolines: Compounds like 2-hydroxyquinoline are known to be harmful if swallowed, cause skin irritation, and can lead to serious eye damage.[4][5]
Based on this analysis, it is imperative to handle 2-hydroxy-6-nitro-1H-quinolin-4-one with the assumption that it is toxic, a skin and eye irritant, a potential mutagen or carcinogen, and potentially unstable under certain conditions.
Personal Protective Equipment (PPE): Your Primary Defense
The use of appropriate PPE is the final and most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling 2-hydroxy-6-nitro-1H-quinolin-4-one.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile). | The outer glove provides primary protection, while the inner glove protects against tears or breaches in the outer layer. Nitrile gloves offer good protection against a range of chemicals. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected. |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and fine powders. A face shield worn over goggles offers an additional layer of protection for the entire face.[6] |
| Body Protection | A long-sleeved, flame-resistant lab coat with tight-fitting cuffs. | This protects the skin from accidental contact and potential splashes.[2] The tight cuffs allow for a secure overlap with gloves.[7] A flame-resistant coat is recommended as a precaution due to the presence of the nitro group.[2] |
| Respiratory Protection | Use within a certified chemical fume hood. An N95 or higher respirator may be required for spills outside of a fume hood. | A chemical fume hood is the primary engineering control to prevent inhalation of powders or vapors.[6] For emergencies like a large spill, a respirator is necessary to protect against airborne particles.[7] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing risk. The following step-by-step guide outlines the safe handling, use, and disposal of 2-hydroxy-6-nitro-1H-quinolin-4-one.
Preparation and Weighing
-
Work Area Preparation: All handling of the solid compound must be performed inside a certified chemical fume hood.[8] Before starting, decontaminate the work surface.
-
Donning PPE: Put on all required PPE as specified in the table above before handling the chemical container.
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of 2-hydroxy-6-nitro-1H-quinolin-4-one, avoiding the generation of dust.
-
Container Sealing: Immediately and securely seal the primary container after dispensing.
Solubilization and Use
-
Solvent Addition: Add the desired solvent to the container with the weighed compound slowly to avoid splashing.
-
Mixing: If necessary, use a magnetic stirrer or gentle agitation to dissolve the compound.
-
Transfer: When transferring the solution, use appropriate tools such as a pipette or syringe to minimize the risk of spills.
The logical flow from receiving the chemical to its final disposal is critical for maintaining a safe laboratory environment.
Caption: Workflow for Safe Handling of 2-hydroxy-6-nitro-1H-quinolin-4-one.
Emergency and Disposal Protocols
Spill Management
-
Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside a fume hood, evacuate the area.
-
Containment: For small spills within a fume hood, use a non-combustible absorbent material like sand or vermiculite to contain the spill.[2]
-
Cleanup: Wearing full PPE, carefully collect the absorbed material and any contaminated debris into a designated, sealed waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.[2]
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in a clearly labeled, sealed container. Do not mix with other waste streams.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for disposal through your institution's environmental health and safety department. Never dispose of this chemical down the drain or in regular trash.[2]
References
-
University of Ottawa. (n.d.). Laboratory Safety Manual. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Autonomous University of Barcelona. (n.d.). Safety Standards in Research Laboratories. Retrieved from [Link]
-
ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
PENTA. (2025, May 13). Quinoline Safety Data Sheet. Retrieved from [Link]
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uottawa.ca [uottawa.ca]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. uab.cat [uab.cat]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. ethz.ch [ethz.ch]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
